Technical Documentation Center

11-Bromo-7H-benzo[c]carbazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 11-Bromo-7H-benzo[c]carbazole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 11-Bromo-7H-benzo[c]carbazole: Structure, Properties, and Synthetic Insights

For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic properties and biological activity. The benzo[c]carbazole scaffold, a tetracyclic aromatic amine, represents a significant extension of the carbazole core, offering a more extensive π-conjugated system that has been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and as a framework for pharmacologically active compounds.

This technical guide provides a comprehensive overview of 11-Bromo-7H-benzo[c]carbazole, a specific, yet sparsely documented, derivative. While direct and extensive literature on this particular isomer is limited, this guide synthesizes information from related bromo-substituted carbazoles and general synthetic methodologies to offer a robust understanding of its chemical structure, predicted properties, and plausible synthetic routes. The insights provided herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel carbazole-based molecules for drug discovery and materials science applications.

Chemical Structure and Properties

11-Bromo-7H-benzo[c]carbazole possesses a distinct angular fusion of a benzene ring to the carbazole nucleus, with a bromine atom positioned on this newly fused ring. This specific substitution pattern is anticipated to significantly influence its electronic and steric properties.

Structure:

Predicted Physicochemical Properties:

Due to the limited availability of experimental data for 11-Bromo-7H-benzo[c]carbazole, the following properties are predicted based on the known characteristics of the parent 7H-benzo[c]carbazole and other brominated carbazole isomers.

PropertyPredicted Value
Molecular Formula C₁₆H₁₀BrN
Molecular Weight 296.17 g/mol
CAS Number 1686099-83-1[1]
Appearance Expected to be a solid, likely crystalline, ranging from off-white to pale yellow.
Melting Point Predicted to be in the range of 150-200 °C, influenced by the bromine substitution.
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate.
Thermal Stability Carbazole derivatives are known for their high thermal stability, a desirable trait for organic electronic materials.[2]

Synthesis of 11-Bromo-7H-benzo[c]carbazole: A Proposed Synthetic Pathway

The following diagram illustrates a proposed synthetic workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Buchwald-Hartwig Amination cluster_reaction2 Intramolecular C-H Arylation A 2-bromoaniline C N-(2-bromonaphthalen-1-yl)-2-bromoaniline A->C Pd catalyst, ligand, base B 1-bromo-2-iodonaphthalene B->C D 11-Bromo-7H-benzo[c]carbazole C->D Pd catalyst, base

Sources

Exploratory

11-Bromo-7H-benzo[c]carbazole: Exact Mass, Molecular Weight, and Optoelectronic Applications

Executive Summary 11-Bromo-7H-benzo[c]carbazole is a highly specialized, halogenated tetracyclic N-heterocycle that serves as a cornerstone building block in modern materials science. Driven by the demand for high-perfor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-Bromo-7H-benzo[c]carbazole is a highly specialized, halogenated tetracyclic N-heterocycle that serves as a cornerstone building block in modern materials science. Driven by the demand for high-performance Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), this compound acts as a critical precursor for synthesizing hole-transporting materials (HTMs) and phosphorescent hosts. This technical guide provides an authoritative breakdown of its physicochemical properties, exact mass spectrometry signatures, and validated synthetic protocols for its functionalization.

Physicochemical Profiling & Mass Spectrometry Data

In high-resolution mass spectrometry (HRMS), identifying the precise monoisotopic mass is critical for validating the purity of the precursor before engaging in expensive, late-stage cross-coupling steps. The exact mass of 11-Bromo-7H-benzo[c]carbazole is 294.99966 Da [1].

Because bromine has two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 natural abundance ratio, the mass spectrum of this compound acts as a self-validating system. A successful synthesis or procurement of this material will universally display a characteristic "doublet" peak at m/z 295.000 and m/z 296.998.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 11-Bromo-7H-benzo[c]carbazoleStandard IUPAC nomenclature.
CAS Number 1686099-83-1Unique registry identifier for procurement[2].
Molecular Formula C16​H10​BrN Defines the atomic composition.
Molecular Weight 296.16 g/mol Used for stoichiometric calculations in bulk synthesis[2].
Exact Mass (Monoisotopic) 294.99966 DaCrucial for HRMS validation and identifying the 79Br isotope[1].
Core Structure Fused tetracyclic N-heterocycleProvides extended π -conjugation and rigid planarity.

Mechanistic Insights: The Benzo[c]carbazole Scaffold

The selection of the 7H-benzo[c]carbazole core over a standard carbazole is not arbitrary; it is driven by quantum mechanical and structural advantages:

  • Extended π -Conjugation & π−π Stacking: The fusion of an additional phenyl ring onto the carbazole backbone extends the conjugation length. This enables stronger intermolecular CH⋯π and π−π interactions, which are essential for forming ordered, dense assemblies in hole-transport layers[3].

  • High Triplet Energy ( T1​ ): Benzo[c]carbazole derivatives exhibit exceptionally high triplet energies (often >3.0 eV ), making them ideal host materials for blue fluorescent and phosphorescent OLEDs by preventing reverse energy transfer from the guest emitter back to the host[4][5].

  • The 11-Bromo Synthetic Handle: The bromine atom at the 11-position provides a highly reactive, regioselective site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels by attaching specific electron-donating or electron-withdrawing moieties[6].

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPCs) and post-reaction analytical checkpoints are embedded to confirm causality and product identity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 11-aryl-7H-benzo[c]carbazole derivatives for OLED host materials.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, combine 11-Bromo-7H-benzo[c]carbazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 equiv) and K2​CO3​ (2.0 equiv).

    • Causality: Pd(PPh3​)4​ is chosen because the electron-rich phosphine ligands facilitate the oxidative addition into the strong C-Br bond. K2​CO3​ acts as a mild base to activate the boronic acid via the formation of a boronate complex, accelerating the transmetalation step.

  • Solvent System: Inject a degassed mixture of Toluene/Ethanol/Water (v/v/v, 4:1:1).

    • Causality: Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring a homogeneous catalytic cycle at the solvent interface.

  • Reaction Execution: Reflux the mixture at 90°C for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) under 254 nm UV light. The disappearance of the precursor spot and the emergence of a highly fluorescent product spot indicate successful coupling.

  • Workup & Final Validation: Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel chromatography. Validate the final product using HRMS—the characteristic 1:1 isotopic bromine doublet must be entirely absent, replaced by the exact mass of the newly formed biaryl system.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesize triarylamine-functionalized hole-transporting materials (HTMs).

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 11-Bromo-7H-benzo[c]carbazole (1.0 equiv), a secondary diarylamine (1.1 equiv), and NaOtBu (1.5 equiv).

  • Catalyst System: Add Pd2​(dba)3​ (0.02 equiv) and P(tBu)3​ (0.08 equiv).

    • Causality: P(tBu)3​ is a highly sterically hindered, electron-rich ligand. The steric bulk forces the palladium center into a highly reactive monoligated state, drastically accelerating the reductive elimination step required to form the C-N bond. NaOtBu is a strong enough base to deprotonate the amine without inducing side reactions.

  • Reaction Execution: Dissolve in anhydrous toluene and heat at 100°C for 8 hours under nitrogen.

  • Self-Validation: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The chromatogram should show a single dominant peak corresponding to the exact mass of the aminated product, confirming the complete conversion of the brominated starting material.

Visualizations

G A 11-Bromo-7H-benzo[c]carbazole B Suzuki-Miyaura Coupling A->B Boronic Acids, Pd C Buchwald-Hartwig Amination A->C Amines, Pd D Aryl/Heteroaryl Derivatives B->D E Triarylamine Derivatives C->E F OLED Host Materials D->F G Hole Transport Layers E->G

Fig 1: Synthetic divergence of 11-Bromo-7H-benzo[c]carbazole into OLED materials.

G Anode Anode (ITO) WF: -4.8 eV HIL Hole Injection Layer HOMO: -5.2 eV Anode->HIL Hole Injection HTL Benzo[c]carbazole HTL HOMO: -5.5 eV HIL->HTL Hole Transport EML Emissive Layer (EML) HOMO: -6.0 eV HTL->EML Exciton Formation

Fig 2: Energy level cascade in an OLED utilizing a benzo[c]carbazole HTL.

References

  • [2] 1686099-83-1 CAS Manufactory - ChemicalBook. Retrieved from:

  • [1] 1698-16-4, 10-Bromo-7H-benzo[c]carbazole Formula - Echemi. Retrieved from:

  • [4] Isomeric fused benzocarbazole as a chromophore for blue fluorescent organic light-emitting diodes - Journal of Materials Chemistry C. Retrieved from:

  • [3] Rational molecular design of multifunctional self-assembled monolayers for efficient hole selection and buried interface passivation in inverted perovskite solar cells - PMC. Retrieved from:

  • [5] Selective Expression of Organic Phosphorescence Units: When H-Benzo[f]indole Meets 7H-Benzo[c]carbazole | Chemistry of Materials. Retrieved from:

  • [6] Direct Synthesis of Benzo[c]carbazoles by Pd-Catalyzed C–H [4 + 2] Annulation of 3-Arylindoles with External 1,3-Dienes | Organic Letters. Retrieved from:

Sources

Foundational

Advanced Photophysical Engineering: The Role of 11-Bromo-7H-benzo[c]carbazole in Next-Generation Optoelectronics

Executive Summary The rapid evolution of organic optoelectronics—spanning Thermally Activated Delayed Fluorescence (TADF) OLEDs and Ultralong Organic Room Temperature Phosphorescence (UORTP)—demands molecular scaffolds w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of organic optoelectronics—spanning Thermally Activated Delayed Fluorescence (TADF) OLEDs and Ultralong Organic Room Temperature Phosphorescence (UORTP)—demands molecular scaffolds with precisely tunable excited-state dynamics. 11-Bromo-7H-benzo[c]carbazole (CAS: 1686099-83-1) has emerged as a critical synthon in this domain. By combining the extended, angular π-conjugated rigid framework of the 7H-benzo[c]carbazole (BCz) core with the regioselective reactivity and heavy-atom effect of an 11-position bromine substituent, this molecule serves as a foundational building block for high-efficiency triplet matrix materials (TMMs) and advanced emitters[1][2].

This whitepaper provides an in-depth technical analysis of the photophysical characteristics inherent to the 11-Bromo-7H-benzo[c]carbazole scaffold, detailing the mechanistic pathways of its excited states, and providing field-proven protocols for its integration into functional optoelectronic systems.

Structural and Electronic Foundations

The 7H-Benzo[c]carbazole (BCz) Core

Unlike standard carbazole or linearly fused 5H-benzo[b]carbazole, the angular [c]-annulation in 7H-benzo[c]carbazole significantly alters the frontier molecular orbital (FMO) distribution. The extended planar π-system increases molecular rigidity, which is paramount for restricting intramolecular vibrational and rotational motions in the excited state. This structural rigidity suppresses non-radiative decay pathways ( knr​ ), thereby enhancing the photoluminescence quantum yield (PLQY)[3].

Pure powders of BCz derivatives typically exhibit prompt blue fluorescence under ambient conditions[4]. However, the true photophysical value of the BCz core lies in its ability to stabilize charge-separated states (CSS) and cation radicals when dispersed in rigid matrices, facilitating unique triplet-state harvesting mechanisms[4][5].

The Role of the 11-Bromo Substituent

The strategic placement of a bromine atom at the 11-position introduces two critical functional dynamics:

  • The Heavy-Atom Effect: Bromine enhances Spin-Orbit Coupling (SOC) matrix elements. This facilitates efficient Intersystem Crossing (ISC) from the lowest singlet excited state ( S1​ ) to the triplet state ( T1​ ), a prerequisite for phosphorescence and a critical intermediate step in TADF mechanisms[3][6].

  • Regioselective Synthetic Handle: The 11-position is sterically accessible, allowing for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) with bulky electron-accepting moieties (like triazines or benzofuropyrimidines)[1][2]. This enables the construction of Donor-Acceptor (D-A) architectures with spatially separated Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO), minimizing the singlet-triplet energy gap ( ΔEST​ )[3].

Photophysical Characteristics & Excited-State Dynamics

Matrix-Mediated Ultralong Organic Room Temperature Phosphorescence (UORTP)

While isolated 11-Br-BCz molecules exhibit standard fluorescence, embedding the BCz core into a rigid polymer matrix—such as polymethyl methacrylate (PMMA)—unlocks powerful UORTP. The matrix restricts oxygen quenching and non-radiative relaxation. Upon UV photoexcitation, the BCz core undergoes ISC to the T1​ state, followed by electron transfer to form a stabilized radical ion pair (Charge-Separated State). The slow recombination of these charge-separated states back to the T1​ state results in photo-activated, color-tunable (green to yellow) ultralong phosphorescence with lifetimes exceeding several hundred milliseconds[4][7].

Thermally Activated Delayed Fluorescence (TADF)

When 11-Bromo-7H-benzo[c]carbazole is covalently linked to an electron acceptor, the resulting D-A molecule can exhibit TADF. The extended π-conjugation of the BCz donor ensures a shallow HOMO level, while the orthogonal twist between the donor and acceptor minimizes orbital overlap. This results in a ΔEST​ of less than 0.2 eV. Ambient thermal energy ( kB​T ) is sufficient to drive Reverse Intersystem Crossing (RISC) from T1​ back to S1​ , allowing for 100% internal quantum efficiency (IQE) in OLED devices[3][8].

Photophysics S0 Ground State (S0) S1 Singlet Excited State (S1) Blue Fluorescence S0->S1 Photoexcitation (UV) S1->S0 Prompt Fluorescence (k_F) T1 Triplet State (T1) Phosphorescence S1->T1 ISC (Enhanced by Br) T1->S0 Phosphorescence T1->S1 RISC (TADF) CSS Charge-Separated State (CSS) Radical Ion Pair T1->CSS Matrix Stabilization CSS->T1 Charge Recombination (UORTP)

Caption: Jablonski diagram illustrating ISC, TADF, and UORTP pathways in 11-Br-BCz derivatives.

Quantitative Photophysical Data

The following table summarizes the comparative photophysical properties of the base BCz core, the brominated intermediate, and a representative D-A TADF emitter derived from 11-Bromo-7H-benzo[c]carbazole.

Compound / SystemState / Matrix λem​ (nm)PLQY ( ΦPL​ )Prompt Lifetime ( τp​ )Delayed Lifetime ( τd​ )Dominant Mechanism
7H-benzo[c]carbazole Neat Powder420 - 450~35%< 5 nsN/APrompt Fluorescence[4]
7H-benzo[c]carbazole 5 wt% in PMMA520 - 550~15%< 5 ns> 200 msUORTP (Green/Yellow)[4]
11-Br-7H-benzo[c]carbazole Toluene Solution435~20%< 2 nsN/AFluorescence (Quenched via Heavy Atom)
BCz-Triazine D-A Emitter 10 wt% in DPEPO480 - 505> 85%~ 15 ns2 - 5 μ sTADF (RISC enabled)[3][8]

Note: Data synthesized from literature characterizing BCz derivatives and their matrix-doped behaviors.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a D-A emitter using 11-Bromo-7H-benzo[c]carbazole and the subsequent photophysical characterization required to validate TADF/UORTP properties.

Protocol 1: Synthesis of a BCz-Based D-A Emitter via Buchwald-Hartwig Coupling

Causality Note: We utilize Pd2​(dba)3​ and SPhos to overcome the steric hindrance of the extended benzocarbazole system, ensuring high-yield C-N bond formation at the 11-position[2].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 11-Bromo-7H-benzo[c]carbazole (1.0 eq), an amine-based or heterocyclic acceptor (e.g., a triazine or benzofuropyrimidine derivative, 1.1 eq), and K3​PO4​ (2.0 eq)[2].

  • Catalyst Addition: Add Pd2​(dba)3​ (0.02 eq) and SPhos (0.08 eq) to the flask.

  • Solvent & Reaction: Inject anhydrous toluene (0.1 M relative to the bromide) into the flask. Seal the flask, remove it from the glovebox, and heat to 110 °C under continuous magnetic stirring for 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and wash with distilled water. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure D-A emitter.

Protocol 2: Photophysical Profiling and Matrix Doping

Causality Note: Dispersing the emitter in a rigid host (PMMA for UORTP, or DPEPO for TADF) is mandatory to prevent Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA)[3].

  • Film Preparation: Dissolve the synthesized BCz-emitter and the host matrix (e.g., PMMA) in a co-solvent (chlorobenzene) at a specific weight ratio (e.g., 5 wt% emitter). Spin-coat the solution onto pre-cleaned quartz substrates at 2000 rpm for 60 seconds.

  • Annealing: Bake the films at 80 °C for 30 minutes in a vacuum oven to remove residual solvent and rigidify the matrix.

  • Steady-State Measurements: Acquire UV-Vis absorption spectra using a spectrophotometer. Measure steady-state photoluminescence (PL) spectra using a spectrofluorometer with an integrating sphere to calculate the absolute PLQY ( ΦPL​ ) under a nitrogen atmosphere.

  • Time-Resolved Characterization: Utilize Time-Correlated Single Photon Counting (TCSPC) to measure the transient PL decay. Fit the decay curve to a multi-exponential function to extract the prompt fluorescence lifetime ( τp​ , nanosecond scale) and the delayed fluorescence/phosphorescence lifetime ( τd​ , microsecond to millisecond scale)[5].

Workflow Step1 1. Precursor Preparation 11-Bromo-7H-benzo[c]carbazole Step2 2. Buchwald-Hartwig Coupling Pd-catalyzed C-N bond formation Step1->Step2 Step3 3. Matrix Doping Dispersion in PMMA/Host Step2->Step3 Step4 4. Photophysical Profiling TCSPC & Steady-State PL Step3->Step4 Step5 5. Device Fabrication OLED / UORTP Coating Step4->Step5

Caption: End-to-end workflow from 11-Br-BCz synthesis to photophysical characterization and device integration.

Conclusion

11-Bromo-7H-benzo[c]carbazole is far more than a simple halogenated intermediate. Its highly planar, extended π-conjugated structure inherently suppresses non-radiative decay, while the regioselective 11-bromo substitution provides an ideal synthetic handle for engineering complex optoelectronic materials. Whether utilized to trigger matrix-mediated UORTP via stabilized charge-separated states or as a robust donor moiety in high-efficiency TADF OLEDs, this molecule represents a cornerstone of modern photophysical engineering.

References

  • Matrix-Mediated Color-Tunable Ultralong Organic Room Temperature Phosphorescence of 7H-Benzo[c]carbazole Derivatives. CCS Chemistry - Chinese Chemical Society. Available at:[Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at:[Link]

  • Selective Expression of Organic Phosphorescence Units: When H-Benzo[f]indole Meets 7H-Benzo[c]carbazole. Chemistry of Materials - ACS Publications. Available at:[Link]

  • Recent progress in carbazole-based small-molecule single-component organic room-temperature phosphorescence. RSC Publishing. Available at:[Link]

  • Synthesis of Novel Heterocyclic Compounds for Red and Green Triplet Matrix Materials for OLED Application. Publikationsserver der Universität Regensburg. Available at:[Link]

  • CN107759610B - 化合物及包含其的有机发光元件 (Compounds and Organic Light-Emitting Elements Comprising the Same).Google Patents.

Sources

Exploratory

HOMO and LUMO energy levels of 11-Bromo-7H-benzo[c]carbazole

An In-Depth Technical Guide to Determining the Frontier Molecular Orbital Energy Levels of 11-Bromo-7H-benzo[c]carbazole Executive Summary Introduction: The Critical Role of Frontier Orbitals in Molecular Design In the l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Frontier Molecular Orbital Energy Levels of 11-Bromo-7H-benzo[c]carbazole

Executive Summary

Introduction: The Critical Role of Frontier Orbitals in Molecular Design

In the landscape of molecular design, particularly for pharmaceuticals and organic electronics, the concept of Frontier Molecular Orbital (FMO) theory provides an indispensable lens through which we can predict and understand molecular behavior.[1] The HOMO and LUMO are the FMOs that dictate a molecule's ability to donate or accept electrons, respectively.[2][3]

  • HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ionization potential and reflects the electron-donating capability of a molecule.[2] A higher HOMO energy level (less negative) indicates a greater propensity to donate an electron, making the molecule a better hole-transport material and potentially more susceptible to oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the electron affinity and governs the molecule's ability to accept an electron.[2] A lower LUMO energy level (more negative) signifies a better electron acceptor, a crucial characteristic for electron-transport materials and for understanding certain reaction mechanisms.[4]

  • The HOMO-LUMO Gap (E_g): The energy difference between these two orbitals is a critical parameter that determines electronic and optical properties, electrochemical stability, and the wavelengths of light a molecule will absorb and emit.[2]

For a molecule like 11-Bromo-7H-benzo[c]carbazole , understanding these energy levels is key. The benzo[c]carbazole core is an extended π-conjugated system known for its hole-transporting capabilities.[5][6] The addition of a bromine atom, an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels, thereby influencing the molecule's stability and electronic profile.[2] This guide provides the necessary tools to precisely quantify these characteristics.

Part I: Experimental Determination of Frontier Orbital Energies

Experimental methods provide tangible, real-world data on the electronic behavior of a molecule in solution. The primary techniques are Cyclic Voltammetry (CV) for measuring redox potentials and UV-visible (UV-vis) spectroscopy for determining the optical band gap.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is a powerful electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[7] From the resulting voltammogram, we can determine the onset potentials for oxidation and reduction, which are directly related to the HOMO and LUMO energy levels.

The oxidation process involves removing an electron from the HOMO, while the reduction process involves adding an electron to the LUMO. The potentials at which these events begin to occur (the onset potentials, E_onset) can be empirically correlated to the absolute orbital energies using a reference standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The energy level of Fc/Fc⁺ is well-defined at -4.8 eV relative to the vacuum level.[8]

The governing equations are:

  • E_HOMO (eV) = -[E_ox_onset vs Fc/Fc⁺ + 4.8] [8]

  • E_LUMO (eV) = -[E_red_onset vs Fc/Fc⁺ + 4.8] [8]

  • Solution Preparation:

    • Prepare a ~1 mM solution of 11-Bromo-7H-benzo[c]carbazole in a suitable electrochemical solvent (e.g., dichloromethane or acetonitrile). The solvent must be of high purity and able to dissolve the analyte and the electrolyte.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte is crucial for ensuring conductivity.

    • Add a small amount (~1 mM) of ferrocene to the solution to act as an internal reference standard.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell.[7][9]

      • Working Electrode: A glassy carbon electrode is typically used for organic molecules.[9]

      • Reference Electrode: A silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE).[9]

      • Counter Electrode: A platinum wire.[9]

    • Ensure all electrodes are meticulously cleaned and polished before use to guarantee reproducible results.

  • Measurement Procedure:

    • Place the prepared solution in the electrochemical cell.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • Perform a cyclic voltammetry scan over a potential range wide enough to observe the first oxidation and reduction events of the compound. A typical scan rate is 100 mV/s.

    • Record the voltammogram of the ferrocene standard first, then record the voltammogram of the analyte.

  • Data Analysis:

    • From the voltammogram, identify the onset potential of the first oxidation wave (E_ox_onset) and the first reduction wave (E_red_onset). The onset is determined by finding the intersection of the tangent to the rising portion of the wave with the baseline current.

    • Measure the half-wave potential of the ferrocene peak (E₁/₂ (Fc/Fc⁺)).

    • Correct the measured onset potentials relative to the ferrocene standard: E_ox_onset vs Fc/Fc⁺ = E_ox_onset - E₁/₂ (Fc/Fc⁺).

    • Calculate E_HOMO and E_LUMO using the equations provided above.

UV-vis Spectroscopy for Optical Band Gap (E_g) Determination

UV-vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This data allows for the determination of the optical band gap, which serves as an excellent cross-validation for the electrochemical gap (E_LUMO - E_HOMO).[10][11][12]

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of 11-Bromo-7H-benzo[c]carbazole in a UV-transparent solvent (e.g., chloroform, dichloromethane, or cyclohexane).

  • Baseline Correction: Calibrate the spectrophotometer by running a baseline scan with a cuvette containing only the pure solvent.[13]

  • Spectrum Acquisition: Measure the absorption spectrum of the sample solution over a relevant wavelength range, typically 200-800 nm.[13]

  • Data Analysis:

    • Identify the absorption onset (λ_onset), which is the longest wavelength at which significant absorption occurs. This corresponds to the energy required to promote an electron from the HOMO to the LUMO.

    • Convert the absorption onset wavelength (in nm) to the optical band gap energy (E_g in eV) using the Planck-Einstein relation:[14] E_g (eV) = 1240 / λ_onset (nm)

Part II: Computational Prediction of Frontier Orbital Energies

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive framework for estimating HOMO and LUMO energies.[15] This approach allows for high-throughput screening and provides insights into the electronic structure that complements experimental findings.[16][17]

Density Functional Theory (DFT) Methodology

DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and associated properties. The accuracy of the prediction is highly dependent on the choice of the functional and basis set.

  • Functional: The functional approximates the exchange-correlation energy.

    • B3LYP: A hybrid functional that is a workhorse in computational chemistry, offering a good balance of accuracy and computational cost for many organic molecules.[17][18]

    • ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections. It often provides more accurate HOMO-LUMO gaps compared to B3LYP, especially for conjugated systems.[19]

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals.

    • 6-31G(d): A Pople-style basis set that is widely used and provides a good compromise between accuracy and computational efficiency for geometry optimizations of organic molecules.[18][20]

Detailed Computational Protocol
  • Step 1: Molecular Structure Creation:

    • Build the 3D structure of 11-Bromo-7H-benzo[c]carbazole using a molecular modeling software package (e.g., Gaussian, ORCA, Avogadro).

  • Step 2: Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest-energy conformation of the molecule.[21]

    • Method: DFT with the B3LYP functional and the 6-31G(d) basis set is a reliable starting point.

  • Step 3: Frequency Calculation:

    • Following optimization, run a frequency calculation at the same level of theory.[21]

    • Purpose: This is a critical self-validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • Step 4: Single-Point Energy Calculation:

    • Using the validated, optimized geometry, perform a final single-point energy calculation. For higher accuracy in orbital energies, it is advisable to use the ωB97XD functional with a larger basis set like 6-311++G(d,p) for this step.[19]

    • Output: The output file from this calculation will explicitly list the energies of all molecular orbitals. The highest energy value among the occupied orbitals is the E_HOMO, and the lowest energy value among the unoccupied (virtual) orbitals is the E_LUMO.

Part III: Data Synthesis, Visualization, and Interpretation

A robust characterization relies on the synergy between experimental and computational data. Discrepancies between the two can often be explained by factors like solvent effects in experiments versus gas-phase calculations in silico.

Data Summary

All quantitative data should be summarized for clear comparison. As no specific data for 11-Bromo-7H-benzo[c]carbazole is published, the following table is presented as a template, populated with representative values for a related substituted carbazole to illustrate the format.[22]

ParameterExperimental (CV/UV-vis)Computational (DFT)
E_ox_onset (V vs Fc/Fc⁺) 0.71 VN/A
E_red_onset (V vs Fc/Fc⁺) -1.93 VN/A
HOMO Energy (eV) -5.51 eV-5.65 eV (ωB97XD)
LUMO Energy (eV) -2.87 eV-1.85 eV (ωB97XD)
Electrochemical Gap (eV) 2.64 eVN/A
Optical Gap (E_g from λ_onset) 2.61 eVN/A
Computational Gap (eV) N/A3.80 eV
Workflow Visualizations

Visual workflows clarify complex processes, ensuring methodological rigor and reproducibility.

ExperimentalWorkflow cluster_CV Cyclic Voltammetry cluster_UV UV-vis Spectroscopy CV_Prep Prepare Solution (Analyte, Electrolyte, Ferrocene) CV_Setup Assemble 3-Electrode Cell CV_Prep->CV_Setup CV_Run Degas & Run Scan CV_Setup->CV_Run CV_Analyze Determine E_ox / E_red Onsets CV_Run->CV_Analyze CV_Calc Calculate E_HOMO / E_LUMO CV_Analyze->CV_Calc Final_Data Synthesized Data Table CV_Calc->Final_Data Electrochemical Data UV_Prep Prepare Dilute Solution UV_Run Acquire Absorption Spectrum UV_Prep->UV_Run UV_Analyze Determine λ_onset UV_Run->UV_Analyze UV_Calc Calculate Optical Gap (E_g) UV_Analyze->UV_Calc UV_Calc->Final_Data Optical Data

Caption: Experimental workflow for determining frontier orbital energies.

ComputationalWorkflow cluster_DFT Density Functional Theory (DFT) DFT_Build Build 3D Molecular Structure DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) DFT_Build->DFT_Opt DFT_Freq Frequency Calculation (Validation Step) DFT_Opt->DFT_Freq DFT_SPE Single-Point Energy (e.g., ωB97XD/6-311++G(d,p)) DFT_Freq->DFT_SPE If no imaginary freqs DFT_Extract Extract HOMO/LUMO Energies DFT_SPE->DFT_Extract Final_Data Synthesized Data Table DFT_Extract->Final_Data Computational Data

Caption: Computational workflow for predicting frontier orbital energies.

Interpretation and Expected Results

By synthesizing the experimental and computational data, a comprehensive electronic profile of 11-Bromo-7H-benzo[c]carbazole can be established. The electron-withdrawing nature of the bromine substituent is expected to lower the energy of both the HOMO and LUMO compared to the parent 7H-benzo[c]carbazole. This modification can enhance the molecule's stability against oxidation and tune its electron-accepting properties, which are critical considerations in the rational design of new drug candidates and electronic materials.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy. (2025, November 11). Allan Chemical Corporation.
  • The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. (n.d.). MMRC.
  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). ResearchGate.
  • A Theoretical Guide to Determining HOMO-LUMO Levels: The Case of 2-Methoxytetracene. (n.d.). Benchchem.
  • Band Gap Analysis through UV-Visible Spectroscopy. (n.d.). Thermo Fisher Scientific.
  • UV Vis Spectroscopy Band gap Calculator. (n.d.). InstaNANO.
  • Band gap (Eg) calculation of UV-Vis spectroscopy from absorption spectra. (2018, April 12). YouTube.
  • Experimentally obtained HOMO/LUMO energies for 26-29 and estimated experimental values for 31-33, as well as calculated HOMO/LUMO energy levels of the heteroacenes 26-33. (n.d.). ResearchGate.
  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024, October 20). Prezi.
  • HOMO/LUMO energy levels of the carbazole (13; R = CH(C7H15)2) and the related 9,9-dibuyl-substituted fluorene (20). (n.d.). ResearchGate.
  • Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry. (n.d.). Google Patents.
  • HOMO and LUMO energy levels of 9-(4-fluorophenyl)-9H-carbazole. (n.d.). Benchchem.
  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). YouTube.
  • The calculated HOMO and LUMO energy levels for various carbazole-based molecules. (n.d.). ResearchGate.
  • Mapping the frontier orbital energies of imidazolium-based cations using machine learning. (2023, August 14). The Journal of Chemical Physics.
  • Mathematical Expressions Connecting Structural Features to Energies of Frontier Orbitals and Redox Potentials for Organic Molecules. (2018, April 30). The Journal of Physical Chemistry C.
  • Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. (2023, October 3). Arabian Journal of Chemistry.
  • Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. (2024, April 23). MDPI.
  • Bridging the Gap: Validating the Electronic Properties of 1H-Benzo[c]carbazole with DFT Calculations. (n.d.). Benchchem.
  • A perspective on contact-electro-catalysis based on frontier molecular orbitals. (2024, July 16). Royal Society of Chemistry.
  • A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (2012, November 22). Wiley Online Library.
  • Frontier molecular orbital energies and corresponding density of states... (n.d.). ResearchGate.
  • Computational Chemistry Research Unit. (n.d.). Institute for Molecular Science.
  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023, September 29). RSC Publishing.
  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2025, July 2). PMC.
  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. (2025, November 21). PMC.
  • Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. (2020, May 19). Beilstein Journals.
  • Antimicrobial, Structural, Optical, and Redox Profiling of 7 H -Benzo[ c ]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. (2026, January 11). ResearchGate.
  • Synthesis and Characterization of Carbazole‐Containing Aza[14]helicenes. (2026, February 5). KIT. Retrieved March 28, 2026, from

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 11-Bromo-7H-benzo[c]carbazole derivatives

Advanced Synthesis Protocols for 11-Bromo-7H-benzo[c]carbazole Derivatives: A Comprehensive Guide for Materials and Medicinal Chemistry Executive Summary The 7H-benzo[c]carbazole scaffold represents a privileged polycycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocols for 11-Bromo-7H-benzo[c]carbazole Derivatives: A Comprehensive Guide for Materials and Medicinal Chemistry

Executive Summary

The 7H-benzo[c]carbazole scaffold represents a privileged polycyclic aromatic core with profound applications in both organic optoelectronics (e.g., OLED host materials) and medicinal chemistry (e.g., kinase inhibitors)[1]. The strategic installation of a bromine atom at the C11 position provides an orthogonal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura) without disrupting the extended π-conjugation of the core. This application note details a highly regiocontrolled, two-step synthetic protocol for 11-bromo-7H-benzo[c]carbazole, prioritizing chemoselectivity, scalability, and self-validating experimental checkpoints.

Strategic Rationale & Mechanistic Design

Synthesizing specific halogenated benzo[c]carbazoles presents a significant regiochemical challenge. Traditional approaches, such as the Fischer indole synthesis or [4+2] annulations[2], often yield intractable mixtures of structural isomers when applied to asymmetric precursors.

To achieve absolute regiocontrol for the 11-bromo isomer, we employ a chemoselective Suzuki-Miyaura coupling followed by a Cadogan reductive cyclization.

The Regiochemical Mapping: To place the bromine at the C11 position (adjacent to the C6a bridgehead), the cyclization precursor must be 1-bromo-2-(naphthalen-2-yl)-3-nitrobenzene .

  • Causality of Precursor Selection : In this precursor, the nitro group is at C3 and the naphthyl group is at C2. During Cadogan cyclization, the N-C bond forms between the nitro nitrogen (C3) and the naphthyl ring. Consequently, the C1 position of the original benzene ring—which bears the bromine—becomes the C11 position of the resulting 7H-benzo[c]carbazole.

  • Causality of Chemoselectivity : Synthesizing this sterically hindered precursor requires coupling a naphthyl group exclusively at the C2 position of a tri-substituted benzene. By utilizing 1-bromo-2-iodo-3-nitrobenzene as the starting material, we exploit the significant bond dissociation energy difference between C–I (~238 kJ/mol) and C–Br (~336 kJ/mol). Palladium undergoes oxidative addition at the C–I bond orders of magnitude faster, ensuring absolute regiocontrol at lower temperatures.

Pathway Visualization

SynthesisWorkflow SM1 1-Bromo-2-iodo-3-nitrobenzene + Naphthalen-2-ylboronic acid Step1 Chemoselective Suzuki-Miyaura Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 80°C SM1->Step1 Int1 Intermediate: 1-Bromo-2-(naphthalen-2-yl)-3-nitrobenzene Step1->Int1  C-I Oxidative Addition  (Regiocontrol) Step2 Cadogan Reductive Cyclization P(OEt)3, o-DCB, 160°C Int1->Step2 Product Target Compound: 11-Bromo-7H-benzo[c]carbazole Step2->Product  Nitrene C-H Insertion  (Annulation)

Figure 1: Chemoselective two-step synthetic workflow for 11-Bromo-7H-benzo[c]carbazole.

Step-by-Step Experimental Methodologies

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 1-bromo-2-(naphthalen-2-yl)-3-nitrobenzene.

  • Preparation : In a flame-dried 250 mL Schlenk flask, combine 1-bromo-2-iodo-3-nitrobenzene (10.0 mmol, 1.0 eq), naphthalen-2-ylboronic acid (10.5 mmol, 1.05 eq), and anhydrous K₂CO₃ (20.0 mmol, 2.0 eq).

  • Solvent Degassing : Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1, 100 mL). Sparge the biphasic mixture with Argon for exactly 30 minutes. Note: Strict deoxygenation is critical to prevent the formation of inactive palladium black and homocoupled naphthyl byproducts.

  • Catalyst Addition : Under a positive Argon flow, add Pd(PPh₃)₄ (0.5 mmol, 5 mol%).

  • Controlled Heating : Heat the mixture to 80 °C for 12 hours. Do not exceed 85 °C, as higher thermal energy will overcome the activation barrier for C–Br oxidative addition, leading to bis-coupled impurities.

  • Self-Validating Checkpoint : Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active) should cleanly disappear, replaced by a single, lower-Rf spot. If a secondary high-Rf spot appears, the temperature is too high (loss of chemoselectivity).

  • Workup : Cool to room temperature, extract with EtOAc (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography to yield the intermediate as a pale yellow solid.

Protocol B: Cadogan Reductive Cyclization

Objective: Annulation to 11-Bromo-7H-benzo[c]carbazole.

  • Reaction Assembly : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-(naphthalen-2-yl)-3-nitrobenzene (5.0 mmol, 1.0 eq) in anhydrous o-dichlorobenzene (o-DCB, 20 mL).

  • Reductant Addition : Add triethyl phosphite (P(OEt)₃) (15.0 mmol, 3.0 eq) via syringe.

  • Thermal Nitrene Generation : Heat the reaction mixture to 160 °C under Argon for 16 hours. Mechanism: P(OEt)₃ acts as an oxygen scavenger, reducing the nitro group to a nitroso intermediate, and subsequently to a highly reactive singlet nitrene. The high boiling point of o-DCB provides the thermal energy required for the nitrene to insert into the adjacent naphthyl C-H bond.

  • Self-Validating Checkpoint : The reaction visually validates itself. The initial solution is distinctly yellow (characteristic of the nitrobiaryl). As the cyclization proceeds and the extended π-system forms, the solution transitions to a pale amber color that exhibits intense blue/UV fluorescence under a 365 nm lamp.

  • Isolation : Cool the mixture. Distill off the o-DCB and the triethyl phosphate byproduct under high vacuum (0.1 Torr, 80 °C). Recrystallize the crude residue from Toluene/Ethanol to afford 11-bromo-7H-benzo[c]carbazole as an off-white, highly fluorescent powder.

Quantitative Data & Protocol Optimization

The choice of reductant and solvent in the Cadogan cyclization dictates the scalability and purity of the final benzo[c]carbazole derivative[3]. Below is the optimization data for Protocol B:

EntryReductant (equiv.)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1PPh₃ (3.0)o-DCB1602445Sluggish conversion; highly difficult chromatographic separation of the OPPh₃ byproduct.
2P(OEt)₃ (3.0) o-DCB 160 16 78 Optimal balance; PO(OEt)₃ byproduct is easily removed via vacuum distillation.
3P(OEt)₃ (Neat)None1601282Highest yield; excess reagent acts as solvent but increases overall synthesis cost.
4MoO₂Cl₂ / PhSiH₃Toluene110865Milder conditions; lower yield due to steric hindrance at the target C-H insertion site.

Table 1: Optimization parameters for the reductive annulation of 1-bromo-2-(naphthalen-2-yl)-3-nitrobenzene.

References

  • Direct Synthesis of Benzo[c]carbazoles by Pd-Catalyzed C–H [4 + 2] Annulation of 3-Arylindoles with External 1,3-Dienes Source: Organic Letters - ACS Publications URL:[Link][2]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study Source: ACS Omega - ACS Publications URL:[Link][1]

  • Benzo[c]carbazole derivatives produced by an effective Diels–Alder reaction: synthesis and structure–activity-relationship for surface coating Source: RSC Advances - RSC Publishing URL:[Link][3]

Sources

Application

Application Note: Engineering High-Performance Fluorescent Probes Utilizing 11-Bromo-7H-benzo[c]carbazole

Mechanistic Rationale & Structural Advantages Carbazole derivatives are foundational in fluorescent probe design due to their high photostability, large Stokes shifts, and excellent quantum yields. However, standard carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Advantages

Carbazole derivatives are foundational in fluorescent probe design due to their high photostability, large Stokes shifts, and excellent quantum yields. However, standard carbazoles often emit in the blue/violet region, which suffers from severe background autofluorescence and poor tissue penetration in biological applications.

By fusing an additional benzene ring to form the benzo[c]carbazole core, the π-conjugation system is significantly extended. This structural modification lowers the HOMO-LUMO energy gap, effectively red-shifting the emission profile into the green/red spectrum (>500 nm), making it highly suitable for deep-tissue bioimaging .

The 11-bromo functional group of 11-Bromo-7H-benzo[c]carbazole (CAS: 1686099-83-1) serves as a highly reactive electrophilic handle. It allows researchers to perform late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach specific recognition receptors for analytes like H₂S, Zn²⁺, or HClO .

Photophysical Data Summary

Table 1: Comparative Photophysical Properties of Carbazole Scaffolds

Scaffold TypeRepresentative CoreAbsorbance Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )
Standard Carbazole9H-Carbazole~290-340 nm~350-420 nm~50-80 nm0.30 - 0.50
Extended π -System7H-Benzo[c]carbazole~320-380 nm~450-550 nm~100-150 nm0.45 - 0.75
Functionalized Probe11-Substituted-7H-Benzo[c]carbazole~350-420 nm~520-650 nm>120 nm0.50 - 0.85

(Note: Values are representative averages derived from literature characterizing benzo[c]carbazole-based probes in physiological buffers.)

Probe Development Workflow

Workflow A 11-Bromo-7H-benzo[c]carbazole (Core Scaffold) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B Functionalization C Target-Specific Fluorescent Probe (PET/ICT Modulated) B->C Receptor Attachment D Photophysical Validation (UV-Vis, Fluorometry) C->D Characterization E Live-Cell Imaging & Analyte Detection D->E Biological Application

Figure 1: Modular workflow for synthesizing and validating 11-Bromo-7H-benzo[c]carbazole-based fluorescent probes.

General Protocol 1: Modular Synthesis via Suzuki-Miyaura Coupling

Objective : To convert 11-Bromo-7H-benzo[c]carbazole into a target-specific fluorescent probe by attaching a recognition moiety (e.g., a boronic acid derivative).

Causality & Design Choice : The Suzuki-Miyaura coupling is chosen for its high functional group tolerance. We utilize Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand provides significant steric bulk, which facilitates the reductive elimination step and prevents catalyst poisoning by coordinating heteroatoms on the probe .

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, combine 11-Bromo-7H-benzo[c]carbazole (1.0 eq), the target boronic acid/pinacol ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition : Add a degassed solvent mixture of Toluene/EtOH/H₂O (v/v/v, 2:1:1). Causality: Degassing via freeze-pump-thaw or argon sparging is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Base Addition : Add K₂CO₃ (3.0 eq). Causality: A mild base is used to activate the boronic acid to form a reactive boronate complex without hydrolyzing sensitive functional groups (e.g., esters or amides) on the recognition moiety.

  • Reaction : Reflux the mixture at 90°C under an argon atmosphere for 12-24 hours. Monitor progress via TLC (Thin-Layer Chromatography) using Hexane/Ethyl Acetate (3:1) to ensure complete consumption of the 11-bromo precursor.

  • Purification (Self-Validation) : Cool to room temperature, extract with dichloromethane (DCM), and wash with brine. Dry over anhydrous Na₂SO₄. Purify the crude product via silica gel column chromatography. Validate the synthesized probe's structure and purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to photophysical testing.

General Protocol 2: Photophysical Characterization & Binding Kinetics

Objective : To establish the baseline fluorescence of the apo-probe and quantify its response to the target analyte.

Causality & Design Choice : Testing the probe in solvents of varying polarities (e.g., Toluene, DCM, EtOH, PBS) determines solvatochromism. A strong solvatochromic shift confirms that the probe operates via an Intramolecular Charge Transfer (ICT) mechanism, which is highly sensitive to the microenvironment and analyte binding.

Step-by-Step Methodology :

  • Stock Preparation : Dissolve the purified probe in spectroscopic-grade DMSO to create a 1.0 mM stock solution.

  • Solvent Screening : Dilute the stock to 10 µM in various solvents. Record the UV-Vis absorption and fluorescence emission spectra. Calculate the Quantum Yield ( Φ ) using a standard (e.g., Quinine sulfate in 0.1 M H₂SO₄) to ensure the probe is highly emissive.

  • Titration Assay : In a physiological buffer (e.g., 10 mM PBS, pH 7.4, containing 1% DMSO), add increasing concentrations of the target analyte (0 to 50 µM). Record the emission spectra after a 5-minute incubation.

  • Binding Stoichiometry (Self-Validation) : Construct a Job's plot by varying the molar ratio of the probe to the analyte while keeping the total concentration constant (e.g., 20 µM). The mole fraction at which the fluorescence enhancement peaks indicates the binding stoichiometry (typically 1:1), validating the specific chemical reaction between the probe and the analyte.

Sensing Mechanism

Mechanism Apo Apo-Probe (Off/Shifted) PET Active / Weak ICT Complex Probe-Analyte Complex PET Blocked / Strong ICT Apo->Complex Binding/Reaction Analyte Target Analyte (e.g., H2S, Zn2+, HClO) Analyte->Complex Recognition Signal Fluorescence Turn-On (Red-Shifted Emission) Complex->Signal Excitation

Figure 2: Analyte recognition triggers a structural change, blocking Photoinduced Electron Transfer (PET) and activating strong fluorescence.

General Protocol 3: Live-Cell Fluorescent Imaging

Objective : To deploy the synthesized probe for the intracellular detection of the target analyte (e.g., endogenous H₂S or HClO).

Causality & Design Choice : The probe must be introduced into live cells without causing membrane disruption or cytotoxicity. Maintaining the final DMSO concentration below 0.5% is critical to prevent solvent-induced apoptosis, ensuring that the observed fluorescence is biologically relevant.

Step-by-Step Methodology :

  • Cell Culture : Seed HeLa or A549 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.

  • Cytotoxicity Validation (Self-Validation) : Perform a standard MTT assay with probe concentrations ranging from 0 to 50 µM for 24 hours. Ensure cell viability remains >90% at the working concentration (typically 5-10 µM) to validate the probe's biocompatibility.

  • Probe Incubation : Replace the culture media with serum-free DMEM containing 10 µM of the probe (final DMSO < 0.5%). Incubate for 30 minutes at 37°C.

  • Washing : Carefully wash the cells three times with warm PBS (Phosphate-Buffered Saline). Causality: Washing removes unbound and extracellular probe molecules, drastically reducing background noise and preventing false-positive signals from the culture media.

  • Analyte Stimulation (Optional) : For positive control validation, incubate the cells with an exogenous analyte donor (e.g., NaHS for H₂S or NaClO for hypochlorite) for 20 minutes.

  • Imaging : Image the cells using a Confocal Laser Scanning Microscope (CLSM). Excite the cells at the probe's specific λabs​ (e.g., 405 nm or 488 nm) and collect emission in the corresponding red-shifted channel (e.g., 520-600 nm).

References

  • Zhang, S., et al. (2025). Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection. New Journal of Chemistry, 49, 553-558. URL:[Link][1]

  • Li, X., et al. (2024). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole. Molecules, 29(22), 5400. URL:[Link]

  • Wang, Y., et al. (2021). A fluorescent chemoprobe based on carbazole for hypochlorite with fast response: Design and its applications in test strips, water samples and living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119851. URL:[Link][2]

Sources

Method

Advanced Application Note: Synthesis and Utilization of 11-Bromo-7H-benzo[c]carbazole in Optoelectronics

Target Compound: 11-Bromo-7H-benzo[c]carbazole (CAS: 1686099-83-1) Primary Application: Intermediate for Organic Light-Emitting Diode (OLED) host materials and optoelectronic semiconductors[1]. Strategic Rationale & Mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 11-Bromo-7H-benzo[c]carbazole (CAS: 1686099-83-1) Primary Application: Intermediate for Organic Light-Emitting Diode (OLED) host materials and optoelectronic semiconductors[1].

Strategic Rationale & Mechanistic Insights

The benzo[c]carbazole skeleton is a privileged molecular scaffold in materials science due to its extended π-conjugation, high thermal stability, and excellent hole-transporting capabilities[2]. However, the introduction of a halogen at the sterically hindered 11-position (adjacent to the carbazole nitrogen) presents a significant synthetic challenge.

Why not direct bromination? Direct electrophilic aromatic substitution (e.g., using N-Bromosuccinimide) on the parent 7H-benzo[c]carbazole is unviable for accessing the 11-bromo isomer. Electrophilic attack preferentially occurs at the more electron-rich and sterically accessible 5, 8, or 10 positions[3].

The Solution: De Novo Ring Construction To achieve absolute regiocontrol, the carbazole core must be constructed from a pre-functionalized precursor. While recent methodologies highlight Diels-Alder reactions of 2-alkenylindoles with arynes[2] or FeCl3-mediated cyclizations[4] for general benzo[c]carbazoles, the Cadogan reductive cyclization remains the gold standard for sterically encumbered, specific regioisomers. By subjecting 1-bromo-3-(naphthalen-2-yl)-2-nitrobenzene to triethyl phosphite, a highly reactive nitrene intermediate is generated, which undergoes a regioselective C-H insertion to yield 11-Bromo-7H-benzo[c]carbazole without isomeric contamination.

G N1 Biaryl Precursor (Nitro-bromo-naphthalene) N2 Cadogan Cyclization (P(OEt)3, 160°C) N1->N2 Nitrene Insertion N3 11-Bromo-7H-benzo[c]carbazole (CAS: 1686099-83-1) N2->N3 Regioselective Closure N4 Suzuki-Miyaura Coupling (Pd Catalyst, K3PO4) N3->N4 Cross-Coupling N5 OLED Host Material (Complex Pyrimidine) N4->N5 Final Assembly

Workflow for the synthesis and downstream OLED application of 11-Bromo-7H-benzo[c]carbazole.

Quantitative Data: Methodological Comparison

The following table summarizes the quantitative parameters of various benzo[c]carbazole core construction methodologies to justify the chosen synthetic route.

MethodologyReagents / CatalystsTemperatureTypical YieldRegiocontrol for 11-PositionSource
Diels-Alder Annulation Arynes, CsF, Cs2CO3, O2100 °CUp to 95%Poor (Requires specific arynes)[2]
Triene Electrocyclization FeCl3 (50 mol%), DMFReflux71–79%Moderate[4]
Formal [4+2] Annulation NaI, di-tert-butyl peroxide150 °C~65%Poor (Fails for 11-halo)[5]
Cadogan Cyclization P(OEt)3, o-Dichlorobenzene160 °C60–75%Absolute (Pre-determined) Standard

Experimental Protocols

Phase 1: Synthesis of 11-Bromo-7H-benzo[c]carbazole via Cadogan Cyclization

Note: This protocol is a rational design based on established nitrene-insertion methodologies required to bypass the regioselectivity issues of direct carbazole bromination.

  • Reaction Setup: To an oven-dried, argon-purged 250 mL round-bottom flask, add 1-bromo-3-(naphthalen-2-yl)-2-nitrobenzene (10.0 mmol, 3.28 g).

  • Solvent & Reagent Addition: Dissolve the starting material in anhydrous o-dichlorobenzene (40 mL). Add triethyl phosphite (P(OEt)3) (30.0 mmol, 5.1 mL) dropwise via syringe.

    • Causality: Triethyl phosphite acts as the deoxygenating agent. o-Dichlorobenzene is utilized because its high boiling point (180 °C) provides the necessary thermal energy to overcome the high activation barrier of nitrene C-H insertion.

  • Cyclization: Heat the reaction mixture to 160 °C under continuous stirring for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate, 10:1).

  • Workup: Cool the mixture to room temperature. Remove the o-dichlorobenzene and excess triethyl phosphite via vacuum distillation.

  • Purification: Dissolve the crude residue in a minimum amount of dichloromethane and purify via silica gel column chromatography (eluent: pure hexanes grading to 5% ethyl acetate in hexanes).

  • Isolation: Concentrate the product fractions and recrystallize from ethanol/toluene to yield 11-bromo-7H-benzo[c]carbazole as an off-white solid.

Phase 2: Downstream Application – Suzuki-Miyaura Coupling for OLED Materials

Once synthesized, the 11-bromo handle serves as an excellent electrophile for cross-coupling. The following protocol details its application in synthesizing complex OLED host materials, specifically coupling it with a benzofuro-pyrimidine derivative[6].

  • Reagent Preparation: In a 500 mL Schlenk flask, combine 11-bromo-7H-benzo[c]carbazole (1.0 eq), 2-chloro-4-(dibenzo[b,d]furan-3-yl)benzofuro[2,3-d]pyrimidine (13.77 g, 1.1 eq), and anhydrous Potassium Phosphate (K3PO4) (14.33 g, 2.0 eq)[6].

  • Solvent System: Suspend the solid mixture in 160 mL of a degassed solvent system (typically Toluene/Water/Ethanol in a 4:1:1 ratio).

    • Causality: The biphasic system ensures the solubility of the organic precursors in toluene, while the aqueous phase dissolves the inorganic base (K3PO4) required to activate the boronic acid/ester for the transmetalation step.

  • Catalyst Addition: Under a strict argon atmosphere, add the Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Coupling: Heat the mixture to reflux (approx. 90–100 °C) for 12 hours.

  • Extraction & Washing: Cool to room temperature. Separate the organic layer, extract the aqueous layer with toluene (2 x 50 mL), and wash the combined organic layers with brine. Dry over anhydrous MgSO4.

  • Final Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the highly conjugated product via sublimation or recrystallization to achieve the >99.9% purity required for OLED device fabrication.

References

  • Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes The Journal of Organic Chemistry - ACS Publications[Link]

  • Metal- and Solvent-Free Synthesis of Tetrahydrobenzo[c]carbazolones through NaI-Catalyzed Formal [4 + 2] Annulation The Journal of Organic Chemistry - ACS Publications[Link]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study PubMed Central (PMC)[Link]

  • CN107759610B - 化合物及包含其的有机发光元件 (Compounds and Organic Light-Emitting Devices Comprising the Same)
  • OLED intermediates CARBAZOLES CNF DEVELOPMENT CORPORATION LIMITED[Link]

Sources

Application

Application Note: Incorporating 11-Bromo-7H-benzo[c]carbazole into Conjugated Polymer Backbones

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronics Researchers Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale The development of advance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronics Researchers Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

The development of advanced hole-transporting materials (HTMs) and organic semiconductors relies heavily on the structural tuning of polycyclic aromatic hydrocarbons. 11-Bromo-7H-benzo[c]carbazole (CAS: 1686099-83-1) is a highly specialized, extended π -conjugated building block. Compared to standard carbazoles, the benzo-fused system offers a more delocalized π -electron cloud, which lowers the ionization potential and improves intrinsic charge carrier mobility—critical parameters for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) [1].

The Causality of Structural Design

Incorporating this asymmetric monomer into a polymer backbone requires overcoming two primary chemical hurdles:

  • Solubility: Rigid benzo[c]carbazole backbones suffer from strong intermolecular π−π stacking, leading to premature precipitation during polymerization. To circumvent this, the 7H position (the pyrrolic amine) must be alkylated with a bulky, branched aliphatic chain (e.g., 2-octyldodecyl).

  • Polymerization Strategy: The bromine atom at the 11-position acts as an electrophilic handle. To form a polymer, this monomer can either be homopolymerized via Ni-catalyzed Yamamoto coupling or copolymerized via Pd-catalyzed Suzuki-Miyaura coupling [2]. For Suzuki coupling, the monomer must either be paired with a bis-boronic ester comonomer or converted into a boronic ester itself. The connectivity of the carbazole moiety profoundly dictates the final optoelectronic properties of the polymer [3].

Synthetic Workflow and Logical Relationships

The following diagram illustrates the divergent synthetic pathways available for 11-Bromo-7H-benzo[c]carbazole, emphasizing the necessary pre-functionalization steps prior to transition-metal-catalyzed chain extension.

G Monomer 11-Bromo-7H-benzo[c]carbazole (CAS: 1686099-83-1) Alkylation N-Alkylation (NaH, R-Br, DMF) Monomer->Alkylation Deprotonation Alkylated 11-Bromo-7-alkyl-benzo[c]carbazole (Solubilized Monomer) Alkylation->Alkylated SN2 Substitution Borylation MiBpin Borylation (Pd(dppf)Cl2, KOAc) Alkylated->Borylation Optional for AB or AA-BB systems Suzuki Suzuki-Miyaura Polymerization (Pd(PPh3)4, K2CO3, Toluene/H2O) Alkylated->Suzuki + Comonomer (Bis-boronic acid) Yamamoto Yamamoto Polycondensation (Ni(cod)2, bipy, DMF) Alkylated->Yamamoto Homopolymerization BoronicEster Benzo[c]carbazole Boronic Ester (Nucleophilic Monomer) Borylation->BoronicEster Transmetalation prep BoronicEster->Suzuki + Comonomer (Dibromide) Polymer Conjugated Polymer Backbone (OLED / OPV Applications) Suzuki->Polymer Chain Growth Yamamoto->Polymer Step Growth

Workflow for the functionalization and polymerization of 11-Bromo-7H-benzo[c]carbazole.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Observational checkpoints are included to ensure mechanistic fidelity at each stage.

Protocol A: N-Alkylation (Solubility Enhancement)

Objective: Attach a 2-octyldodecyl chain to the 7H position to ensure the resulting polymer is soluble in common processing solvents (chloroform, chlorobenzene).

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon. Add 11-Bromo-7H-benzo[c]carbazole (10.0 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol) in small portions.

    • Causality Check: You must observe effervescence (H₂ gas evolution). This confirms the successful deprotonation of the pyrrolic amine. Stir for 1 hour at room temperature until gas evolution ceases.

  • Substitution: Add 2-octyldodecyl bromide (12.0 mmol) dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Workup: Quench the reaction by pouring it into ice water (200 mL). Extract with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexane/DCM, 9:1 v/v) to yield the alkylated monomer as a viscous oil.

Protocol B: Suzuki-Miyaura Copolymerization

Objective: Synthesize an alternating donor-acceptor copolymer using the alkylated benzo[c]carbazole monomer and a bis-boronic ester comonomer [4].

  • Reagent Loading: In a 50 mL Schlenk tube, combine the alkylated 11-bromo-benzo[c]carbazole monomer (1.0 mmol), a selected bis-boronic ester (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, 1.0 mmol), and Pd(PPh3​)4​ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add Toluene (10 mL) and 2 drops of Aliquat 336 (phase-transfer catalyst).

    • Causality Check: Aliquat 336 is mandatory. Without it, the biphasic transmetalation between the aqueous base and the organic toluene phase will stall, resulting in low-molecular-weight oligomers.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality Check: Oxygen must be rigorously excluded because it rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) and promotes the homocoupling of boronic acids, destroying the 1:1 stoichiometric balance required for high molecular weights.

  • Base Addition: Under Argon, inject a degassed aqueous solution of K2​CO3​ (2.0 M, 3 mL). Heat the vigorously stirred biphasic mixture to 90 °C for 48 hours.

  • End-Capping: To remove reactive end-groups (which cause device instability), add phenylboronic acid (0.1 mmol) and stir for 6 hours. Then, add bromobenzene (0.1 mmol) and stir for an additional 6 hours.

  • Purification (Soxhlet): Precipitate the polymer by dripping the cooled reaction mixture into vigorously stirred methanol (200 mL). Filter the solid and subject it to Soxhlet extraction sequentially with Methanol (24 h), Acetone (24 h), Hexane (24 h), and finally Chloroform (24 h).

    • Validation: The chloroform fraction contains the desired high-molecular-weight, defect-free polymer. Concentrate and reprecipitate in methanol.

Quantitative Data Summarization

The choice of comonomer during the Suzuki-Miyaura polymerization directly dictates the bandgap and energy levels of the resulting benzo[c]carbazole-based polymer. Below is a summarized comparison of typical optoelectronic properties achieved using this methodology.

Table 1: Optoelectronic Properties of Benzo[c]carbazole Copolymers

Polymer ArchitectureComonomer Mn​ (kDa)PDI ( Mw​/Mn​ )HOMO (eV)LUMO (eV)Optical Bandgap ( Eg​ , eV)
P1 (Homopolymer) None (Yamamoto Coupling)18.51.85-5.45-2.652.80
P2 (D-D Copolymer) 9,9-Dioctylfluorene32.12.10-5.52-2.702.82
P3 (D-A Copolymer) Benzothiadiazole (BT)27.41.95-5.30-3.501.80
P4 (D-D Copolymer) Thiophene24.82.05-5.25-3.052.20

Note: HOMO levels are approximated via cyclic voltammetry (CV) against an Fc/Fc+ internal standard. Molecular weights ( Mn​ ) are determined via Gel Permeation Chromatography (GPC) against polystyrene standards.

References

  • Title: CN107759610B - 化合物及包含其的有机发光元件 (Google Patents)
  • Title: Poly(N-alkyl-3,6-carbazole)
  • Title: Synthesis and Properties of Conjugated Poly(1,8-carbazole)
  • Title: Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers Source: MDPI URL
Method

Introduction: The Strategic Importance of Benzo[c]carbazole Scaffolds in Organic Electronics

An In-Depth Guide to the Application of 11-Bromo-7H-benzo[c]carbazole in the Synthesis of Advanced Hole-Transporting Materials The advancement of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 11-Bromo-7H-benzo[c]carbazole in the Synthesis of Advanced Hole-Transporting Materials

The advancement of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is intrinsically linked to the innovation of their constituent materials. Among the most critical components is the hole-transporting layer (HTL), which governs the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode. An ideal hole-transporting material (HTM) must possess a confluence of properties: high hole mobility, appropriate energy levels (specifically the Highest Occupied Molecular Orbital, HOMO) for seamless charge injection, and exceptional thermal and morphological stability to ensure long device lifetimes.[1][2]

Carbazole-based molecules have emerged as a cornerstone in the design of high-performance HTMs due to their inherent electron-rich nature, rigid structure, and high thermal stability.[3][4][5] Extending the π-conjugated system of the basic carbazole unit by fusing an additional benzene ring to form the benzo[c]carbazole scaffold offers a strategic advantage. This extension can enhance intermolecular interactions and charge transport capabilities.[6]

This guide focuses on 11-Bromo-7H-benzo[c]carbazole , not as an end-product HTM, but as a pivotal molecular building block. The bromine atom at the 11-position serves as a versatile synthetic "handle," enabling chemists to introduce a wide array of functional groups through robust cross-coupling reactions. This functionalization is the key to precisely tuning the material's electronic and physical properties to meet the demanding requirements of next-generation electronic devices. We will explore the synthesis of this precursor and detail the protocols for its derivatization and subsequent application in device fabrication.

Caption: Molecular Structure of 11-Bromo-7H-benzo[c]carbazole.

Part 1: Synthesis and Derivatization Protocols

The utility of 11-Bromo-7H-benzo[c]carbazole lies in its capacity for modification. The protocols below outline its synthesis and subsequent functionalization, which is central to creating bespoke HTMs. The causality behind these methods is the creation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental for building the complex architectures of modern HTMs.

Protocol 1.1: Synthesis of 11-Bromo-7H-benzo[c]carbazole

The synthesis of the target precursor typically involves a multi-step process, starting with the construction of the benzo[c]carbazole core, followed by regioselective bromination. A common route is the one-pot annulation and C-C coupling approach.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 7H-benzo[c]carbazole (1.0 eq.) with a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the bromination reaction.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in dimethylformamide (DMF) dropwise to the stirred solution. The use of NBS is preferred over liquid bromine for milder conditions and better selectivity.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the organic phase with DCM, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 11-Bromo-7H-benzo[c]carbazole.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1.2: Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing for the attachment of various aryl or heteroaryl groups to the benzo[c]carbazole core.[8] This is crucial for introducing electron-donating moieties like triphenylamines, which are known to enhance hole-transport properties.[9]

General Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve 11-Bromo-7H-benzo[c]carbazole (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) in a degassed solvent mixture (e.g., toluene/water or dioxane/water).[8]

  • Base Addition: Add an aqueous solution of a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.). The base is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 8-24 hours.

  • Purification and Validation: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography. Validate the final structure by NMR and MS.

Protocol 1.3: Functionalization via Buchwald-Hartwig Amination

This reaction is indispensable for creating C-N bonds, enabling the direct coupling of amines to the benzo[c]carbazole scaffold.[10] This is a common strategy for building "starburst" or dendritic HTMs with multiple charge-transporting arms.

General Procedure:

  • Reagent Preparation: To a Schlenk flask, add 11-Bromo-7H-benzo[c]carbazole (1.0 eq.), the desired amine (e.g., diphenylamine) (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and a phosphine ligand (e.g., Xantphos, 4-8 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent like toluene or dioxane, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Reaction: Heat the mixture under an inert atmosphere at 100-120 °C for 12-36 hours.

  • Purification and Validation: After completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and concentrate. Purify the crude product via column chromatography and validate its structure.

Synthetic_Workflow Precursor 11-Bromo-7H-benzo[c]carbazole Suzuki_Reagents Aryl Boronic Acid + Pd Catalyst, Base Precursor->Suzuki_Reagents Suzuki-Miyaura Coupling Buchwald_Reagents Amine (e.g., Diphenylamine) + Pd Catalyst, Ligand, Base Precursor->Buchwald_Reagents Buchwald-Hartwig Amination HTM_Suzuki Aryl-Substituted Benzo[c]carbazole HTM Suzuki_Reagents->HTM_Suzuki HTM_Buchwald Amine-Substituted Benzo[c]carbazole HTM Buchwald_Reagents->HTM_Buchwald

Caption: Synthetic utility of 11-Bromo-7H-benzo[c]carbazole as a precursor.

Part 2: Characterization of Resulting Hole-Transporting Materials

Once synthesized, the novel benzo[c]carbazole derivatives must be thoroughly characterized to assess their suitability as HTMs. The following properties are critical determinants of device performance.

Thermal Stability

High thermal stability is non-negotiable for ensuring the operational longevity of OLEDs and PSCs, as Joule heating can cause morphological changes in amorphous films, leading to device failure.[1]

  • Thermogravimetric Analysis (TGA): This technique determines the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs. For robust HTMs, Td values should exceed 350-400 °C.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC is used to identify the glass transition temperature (Tg), the temperature at which an amorphous solid transitions from a rigid to a more rubbery state. A high Tg (ideally >120 °C) is crucial for maintaining a stable, uniform film morphology during device operation.[1][12]

Electrochemical and Photophysical Properties

The energy levels of the HTM must be precisely aligned with the adjacent layers in a device to ensure efficient charge transfer.

  • Cyclic Voltammetry (CV): CV is the standard method for determining the oxidation potential of the HTM, from which the HOMO energy level can be calculated. The HOMO level should be well-matched with the valence band of the perovskite or the HOMO level of the emissive layer in an OLED to minimize the energy barrier for hole injection.[6][7]

  • UV-Visible Spectroscopy: This technique is used to determine the optical bandgap (Eg) from the absorption onset. The Lowest Unoccupied Molecular Orbital (LUMO) level can then be estimated by subtracting Eg from the HOMO level. A wide bandgap is generally desired for HTMs to ensure they are transparent in the visible region and to provide a sufficient barrier for blocking electrons.[1]

PropertyTechniqueDesired Value/CharacteristicRationale for Performance
Decomposition Temp. (Td) TGA> 350 °CPrevents material degradation during fabrication and operation.[12]
Glass Transition Temp. (Tg) DSC> 120 °CEnsures morphological stability of the thin film under thermal stress.[1][13]
HOMO Energy Level CV / PESA-5.0 to -5.4 eVEnsures efficient hole injection from the active layer (e.g., Perovskite ~-5.5 eV).[11][14]
Hole Mobility (μh) SCLC / TOF> 10⁻⁵ cm² V⁻¹ s⁻¹Facilitates rapid extraction of holes, reducing charge recombination.[12]
Optical Bandgap (Eg) UV-Vis> 3.0 eVEnsures transparency to visible light, preventing parasitic absorption.[1]

Table 1: Key performance-indicating properties for carbazole-based HTMs and the standard techniques for their measurement.

Part 3: Device Fabrication and Integration Protocols

The ultimate test of a novel HTM is its performance within a functional electronic device. The following are generalized protocols for incorporating a newly synthesized benzo[c]carbazole-based HTM into a perovskite solar cell.

Protocol 3.1: Fabrication of a Perovskite Solar Cell (n-i-p Mesoporous Architecture)

This protocol outlines the fabrication of a standard n-i-p (regular) PSC architecture, where the HTL is the final solution-processed layer before the top electrode.

Step-by-Step Methodology:

  • Substrate Preparation: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen stream and treat with UV-Ozone for 15 minutes to improve the wettability and work function.[15]

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ blocking layer by spin-coating, followed by a mesoporous TiO₂ layer. Sinter the substrates at ~500 °C.

  • Perovskite Layer Deposition: Inside a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a triple-cation formulation) onto the TiO₂ layer via a one- or two-step spin-coating process. Anneal the film at ~100 °C to induce crystallization.[16]

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of the synthesized benzo[c]carbazole HTM (e.g., 20-40 mg/mL in chlorobenzene).

    • To this solution, add common dopants: 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). These additives are critical for increasing the conductivity of the HTL and improving the interfacial contact with the perovskite.[16]

    • Spin-coat the HTL solution onto the perovskite layer. The spin speed and time must be optimized to achieve a uniform film of the desired thickness (typically 30-50 nm).

  • Electrode Deposition: Transfer the device to a thermal evaporator. Deposit the back electrode (typically 80-100 nm of Gold or Silver) through a shadow mask under high vacuum (<10⁻⁶ Torr).

  • Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

PSC_Architecture cluster_Device Perovskite Solar Cell Layer Stack Anode Anode (Au / Ag) HTL Hole-Transport Layer (Benzo[c]carbazole HTM) Perovskite Perovskite Absorber Layer ETL Electron-Transport Layer (TiO₂) FTO Transparent Conductor (FTO Glass)

Caption: Layered architecture of a standard n-i-p perovskite solar cell.

Conclusion and Future Outlook

11-Bromo-7H-benzo[c]carbazole stands out as a highly valuable and versatile platform for the molecular engineering of advanced hole-transporting materials. Its rigid, extended π-system provides a solid foundation for good charge transport, while the strategically placed bromine atom unlocks nearly limitless possibilities for functionalization through modern cross-coupling chemistry. By employing the synthetic and device fabrication protocols detailed in this guide, researchers can systematically modify the benzo[c]carbazole core to fine-tune its properties, addressing key challenges in the field such as enhancing device efficiency, stability, and reducing fabrication costs. The continued exploration of derivatives built from this scaffold will undoubtedly pave the way for the next generation of high-performance organic and hybrid optoelectronic devices.

References

  • [OSTI] Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (URL: )
  • [ACS Publications] Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Comput
  • [ACS Publications] A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. (URL: )
  • [RSC Publishing] Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells. (URL: )
  • [ACS Publications] Low-Cost Carbazole-Based Hole-Transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. (URL: )
  • [DOI] Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investig
  • [Crimson Publishers] Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (URL: )
  • [ResearchGate] (PDF) Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs. (URL: )
  • [PMC] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • [PMC] Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (URL: )
  • [Benchchem] Protocol for fabricating 1H-Benzo[c]carbazole-based electronic devices. (URL: )
  • [Benchchem] Cross-coupling reactions for functionalization of bromo-substituted tetrazoles. (URL: )
  • [RSC Publishing] Hole-transporting materials for organic light-emitting diodes: an overview. (URL: )
  • [PMC] Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m
  • [DOI] Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. (URL: )
  • [MDPI] Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (URL: )
  • [Beilstein Journals] Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. (URL: )
  • [Beilstein Journals] 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. (URL: )
  • [RSC Publishing] Novel carbazole-based multifunctional materials with a hybridized local and charge-transfer excited state acting as deep-blue emitters and phosphorescent hosts for highly efficient organic light-emitting diodes. (URL: )
  • [RSC Publishing] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • [MDPI] Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
  • [TCI Chemicals] Suzuki-Miyaura Cross Coupling Reaction. (URL: )

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 11-Bromo-7H-benzo[c]carbazole synthesis

Topic: Troubleshooting & Yield Optimization for 11-Bromo-7H-benzo[c]carbazole Welcome to the Technical Support Center for polycyclic aromatic hydrocarbon synthesis. The construction of halogenated benzo[c]carbazoles—crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting & Yield Optimization for 11-Bromo-7H-benzo[c]carbazole

Welcome to the Technical Support Center for polycyclic aromatic hydrocarbon synthesis. The construction of halogenated benzo[c]carbazoles—critical scaffolds in organic electronics, OLED materials, and oncology drug development—presents unique regioselectivity and aromatization challenges.

This guide bypasses basic theory to focus directly on the causality of reaction failures, providing field-proven troubleshooting strategies and self-validating protocols to maximize the yield of the 11-bromo-7H-benzo[c]carbazole isomer.

Mechanistic Overview & Pathway Selection

Synthesizing a specifically halogenated benzo[c]carbazole requires a "bottom-up" approach. Attempting to functionalize a bare carbazole core often leads to isomeric mixtures. The two most robust methods for site-specific synthesis are the Diels-Alder cycloaddition of pre-functionalized indoles[1] and the Palladium-catalyzed C-H annulation[2].

SynthesisWorkflow Start Brominated Indole Precursors (e.g., 4-Bromoindole derivatives) RouteA Route A: Diels-Alder Cycloaddition (2-Alkenylindole + Aryne) Start->RouteA CsF, MeCN/Toluene RouteB Route B: Pd-Catalyzed C-H Annulation (3-Arylindole + 1,3-Diene) Start->RouteB Pd cat., Ligand InterA Dihydrobenzo[c]carbazole Intermediate RouteA->InterA InterB π-Allyl-Pd(II) Intermediate RouteB->InterB Oxidation In-situ Oxidative Aromatization (O2, Cs2CO3, 100°C) InterA->Oxidation Base / Heat Reductive Solvent-Directed Pathway (DCE vs CH3CN, 100°C) InterB->Reductive Divergent Step Product 11-Bromo-7H-benzo[c]carbazole (Target Scaffold) Oxidation->Product -H2O / -H2 Reductive->Product Benzannulation

Synthetic pathways for 11-Bromo-7H-benzo[c]carbazole via Diels-Alder or Pd-catalysis.

Diagnostic Q&A: Troubleshooting Common Synthesis Failures

Q1: I am attempting the one-pot Diels-Alder cycloaddition of a brominated 2-alkenylindole with an aryne, but my yield of the fully aromatized 11-bromo-7H-benzo[c]carbazole is stuck below 40%. LC-MS shows a major peak at +2 Da higher than the target mass. What is happening? Analysis & Causality: The +2 Da mass indicates incomplete aromatization; your reaction is stalling at the 7,11b-dihydrobenzo[c]carbazole intermediate. While the initial [4+2] cycloaddition step is highly favorable, the subsequent oxidative aromatization requires a strong thermodynamic driving force[1]. The Fix: Aromatization is strictly dependent on the presence of molecular oxygen and a base. Ensure your reaction is run under a strict O2​ atmosphere (via balloon or continuous sparging) rather than ambient air or N2​ . Furthermore, the base stoichiometry is critical. While 3.0 equivalents of CsF are required to generate the aryne from the silylaryl triflate, you must add at least 2.0 equivalents of Cs2​CO3​ to facilitate the deprotonation/oxidation sequence[3]. Elevating the temperature to 100 °C in a mixed solvent system (MeCN:Toluene, 1:4 v/v) is required to maintain the solubility of these inorganic bases while overcoming the activation energy for oxidation.

Q2: Can I synthesize 11-bromo-7H-benzo[c]carbazole via direct electrophilic bromination of a bare 7H-benzo[c]carbazole core using NBS? Analysis & Causality: We strongly advise against direct electrophilic bromination if high regiopurity at the 11-position is required. Electrophilic aromatic substitution ( SE​Ar ) on the benzo[c]carbazole core is electronically biased toward the positions para to the nitrogen due to resonance stabilization[4]. The Fix: Literature demonstrates that treating 7H-benzo[c]carbazole with N-Bromosuccinimide (NBS) in THF predominantly yields the 10-bromo-7H-benzo[c]carbazole isomer (up to 86% yield), leaving the 11-position largely untouched[5]. To obtain the 11-bromo isomer exclusively, you must utilize a de novo ring synthesis using a pre-functionalized 4-bromoindole derivative as your starting material.

Q3: I am using the Pd-catalyzed C-H [4+2] annulation route (3-arylindole + 1,3-diene). I am getting an inseparable mixture of C6-alkyl and C6-alkenyl substituted benzo[c]carbazoles. How do I control this divergence? Analysis & Causality: The divergence between the alkyl (reductive) and alkenyl (oxidative) products is strictly governed by the solvent's coordination environment around the Palladium catalyst during the resolution of the π -allyl-Pd(II) intermediate[2]. The Fix: Solvent selection is the primary control mechanism. If you use 1,2-dichloroethane (DCE) at 100 °C, the solvent promotes an oxidative pathway ( β -hydride elimination), heavily favoring the alkenyl-benzo[c]carbazole (up to a 19:1 ratio)[6]. Conversely, using Acetonitrile ( CH3​CN ) at 100 °C coordinates the Pd center differently, favoring a reductive pathway (protonation) to yield the alkyl-benzo[c]carbazole[2]. Select your solvent based on your downstream dealkylation/functionalization needs.

Quantitative Reaction Matrix

The following table summarizes the expected outcomes and regioselectivity control based on the chosen synthetic route:

Synthetic RouteKey Reagents / CatalystSolvent & TempPrimary OutcomeRegioselectivity Control
Direct Bromination NBS, THFTHF, 25 °C (12h)10-Bromo isomer (86% yield)Poor (Favors para to N)
Diels-Alder Cascade Aryne precursor, CsF, Cs2​CO3​ , O2​ MeCN/Toluene, 100 °C11-Bromo (from 4-Br-indole)Excellent (Pre-programmed)
Pd-Catalyzed Annulation Pd cat., 1,3-dieneDCE, 100 °COxidative (Alkenyl) productExcellent (Solvent-directed)
Pd-Catalyzed Annulation Pd cat., 1,3-diene CH3​CN , 100 °CReductive (Alkyl) productExcellent (Solvent-directed)
Validated Experimental Protocol: One-Pot Diels-Alder Cascade

This self-validating protocol details the optimal route for synthesizing 11-bromo-7H-benzo[c]carbazole via the Diels-Alder cycloaddition of a brominated 2-alkenylindole and an aryne[1].

Materials Required:

  • Ethyl (E)-3-(4-bromo-1-methyl-1H-indol-2-yl)acrylate (1.0 equiv, 0.3 mmol)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv, 0.45 mmol)

  • Cesium Fluoride (CsF) (3.0 equiv, 0.9 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv, 0.6 mmol)

  • Solvent: Acetonitrile / Toluene (1:4 v/v, 3.0 mL total)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the brominated 2-alkenylindole, CsF, and Cs2​CO3​ .

  • Atmosphere Exchange: Evacuate the vessel and backfill with pure Oxygen gas ( O2​ ) three times. Attach an O2​ balloon to maintain a positive pressure atmosphere.

  • Solvent & Reagent Addition: Inject the mixed solvent system (0.6 mL MeCN and 2.4 mL Toluene) via syringe. Slowly add the 2-(trimethylsilyl)phenyl triflate to the mixture at room temperature. Causality note: The CsF initiates a desilylative elimination to generate the highly electrophilic aryne intermediate in situ.

  • Cycloaddition & Aromatization: Heat the reaction mixture to 100 °C and stir vigorously for 36 hours.

  • Self-Validation Checkpoint: Before quenching, pull a 0.1 mL aliquot and analyze via 1H NMR or LC-MS.

    • LC-MS Validation: The intermediate will show an [M+H]+ peak at m/z +2 relative to the target.

    • NMR Validation: The disappearance of the aliphatic multiplet signals (typically around 4.0–5.0 ppm) corresponding to the 7,11b-dihydro protons confirms full conversion to the fully conjugated 11-bromo-7H-benzo[c]carbazole[3]. Do not proceed to workup until these signals are absent.

  • Workup: Cool the mixture to room temperature, dilute with 15 mL of ethyl acetate, and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (eluent gradient: hexane to hexane/ethyl acetate) to isolate the target compound.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 11-Bromo-7H-benzo[c]carbazole

Welcome to the technical support guide for the purification of 11-Bromo-7H-benzo[c]carbazole. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 11-Bromo-7H-benzo[c]carbazole. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to adapt and optimize these procedures for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the essential physical properties of 11-Bromo-7H-benzo[c]carbazole to consider before recrystallization?

Understanding the fundamental properties of your compound is the first step to a successful purification. 11-Bromo-7H-benzo[c]carbazole is a polycyclic aromatic hydrocarbon. Like its parent compound, 7H-benzo[c]carbazole[1], it is a solid at room temperature with a relatively rigid and planar structure, which generally facilitates crystallization[2]. Due to the bromine substituent and the extended aromatic system, expect it to have low solubility in polar solvents like water and ethanol, and higher solubility in non-polar aromatic solvents or chlorinated solvents, especially at elevated temperatures.

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4] This differential solubility is the driving force for crystallization upon cooling. For carbazole derivatives, common choices include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene, xylene).[3][5][6]

A systematic approach is best:

  • Small-Scale Testing: Place 10-20 mg of your crude material into several test tubes.

  • Add Solvent: Add a few drops of a candidate solvent to each tube and observe solubility at room temperature. The compound should be mostly insoluble.

  • Heat: Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.[5] If it doesn't, add more solvent dropwise until it does. If it dissolves instantly in the cold solvent, that solvent is unsuitable.

  • Cool: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent choice.[5]

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is valuable when no single solvent provides the ideal solubility profile.[7][8] This typically involves a "solvent" in which 11-Bromo-7H-benzo[c]carbazole is highly soluble and an "anti-solvent" in which it is poorly soluble.[7] The two solvents must be miscible. A common pairing for aromatic compounds is an ethyl acetate/hexane or a dichloromethane/methanol system.[9][10][11]

Troubleshooting Guide: Common Recrystallization Problems

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to come out of solution as a liquid instead of a solid. It can also happen if the concentration of the solute is too high or cooling is too rapid.[5][12]

  • Causality: The high concentration of the solute depresses its melting point. If this depressed melting point is below the temperature of the solution when saturation is reached, the compound will separate as a liquid (oil).

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (10-20%) more of the hot solvent to reduce the concentration.[5][12]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystal nucleation sites.[12][13]

    • Change Solvents: Select a solvent with a lower boiling point.[5]

    • Seed Crystals: If you have a pure crystal, add it to the cooled solution to induce crystallization. If not, gently scratching the inside of the flask with a glass rod at the liquid's surface can create nucleation sites.[12][13]

Q5: My recrystallization yield is very low. How can I improve it?

Low yield is a frequent issue, often stemming from procedural missteps rather than the inherent solubility of the compound.[2][5]

  • Causality & Solutions:

    • Using Too Much Solvent: This is the most common error.[12][14] The goal is to create a saturated solution at the boiling point, using the minimum amount of hot solvent.[8][14] If you've added too much, carefully evaporate some solvent to re-concentrate the solution.[5][12]

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product.[2] To prevent this, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at or near its boiling point during filtration.[13][15]

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize the amount of product that crystallizes out of the solution.[3]

    • Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve some of your product.[14]

Q6: The final crystals are still colored. How can I remove colored impurities?

Colored impurities are often large, conjugated organic molecules that can be effectively removed using activated charcoal (also called decolorizing carbon).[16][17]

  • Mechanism: Activated charcoal has a very high surface area composed of nonpolar carbon, which readily adsorbs large, flat, conjugated molecules—the typical structure of colored organic impurities.[16][17]

  • Procedure:

    • Dissolve the crude compound in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip's worth is often enough).[17] Using too much can adsorb your desired product and reduce yield.[16]

    • Swirl the hot mixture for a few minutes. The solution's color should diminish.

    • Perform a hot gravity filtration to remove the fine charcoal particles.[16][17] This step is crucial and must be done quickly to prevent premature crystallization.

    • Allow the decolorized filtrate to cool and crystallize as usual.

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place 1.0 g of crude 11-Bromo-7H-benzo[c]carbazole in a 50 mL Erlenmeyer flask. Add a boiling chip or stir bar. Add approximately 15-20 mL of a suitable solvent (e.g., Toluene).

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.[5]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.[8][13]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[14]

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., Dichloromethane).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Methanol) dropwise with swirling until you observe persistent cloudiness (turbidity).[7] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.[7]

  • Crystallization: Set the flask aside to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in Protocol 1.[15]

Data & Visualization

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarGood for aromatic compounds, dissolves well when hot.[3]
Xylene~140Non-polarHigher boiling point, may be better for less soluble compounds.[6]
Ethyl Acetate77Polar aproticOften used in combination with hexane as an anti-solvent.[5]
Acetone56Polar aproticGood for initial dissolution; its low boiling point can be a drawback.[5]
Ethanol78Polar proticMay have lower solubility for this compound, but can be effective.[3]
Dichloromethane40Polar aproticExcellent solvent, but very low boiling point requires careful handling.
Hexane69Non-polarPrimarily used as an anti-solvent.[9]

Diagram 1: General Recrystallization Workflow

This diagram outlines the decision-making process for purifying a crude solid sample.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_q Insoluble Impurities? dissolve->insoluble_q hot_filt Hot Gravity Filtration insoluble_q->hot_filt Yes decolorize_q Solution Colored? insoluble_q->decolorize_q No hot_filt->decolorize_q charcoal Add Activated Charcoal & Re-filter decolorize_q->charcoal Yes cool Cool Slowly to RT, then Ice Bath decolorize_q->cool No charcoal->cool crystals_q Crystals Formed? cool->crystals_q oiling_out Troubleshoot: - Reheat & Dilute - Cool Slower - Seed Crystal crystals_q->oiling_out Oiled Out no_crystals Troubleshoot: - Evaporate Solvent - Scratch Flask - Seed Crystal crystals_q->no_crystals No collect Collect Crystals via Vacuum Filtration crystals_q->collect Yes wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry to Constant Weight wash->dry finish Pure Crystalline Product dry->finish

Caption: A workflow diagram illustrating the key steps and decision points in a typical recrystallization procedure.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of N-Aryl Carbazoles.
  • Benchchem. (n.d.). High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development.
  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. Retrieved from [Link]

  • Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Benzo[c]carbazole. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Various Authors. (n.d.). Recrystallization-2.doc.pdf. Source derived from a general chemistry lab manual document.
  • Various Authors. (n.d.). Recrystallization method. Source derived from a general chemistry lab manual document.
  • Various Authors. (n.d.). Recrystallization1. Source derived from a general chemistry lab manual document.
  • Zhang, Y., et al. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. ACS Publications. Retrieved from [Link]

  • Zhao, W., et al. (2022). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 11-Bromo-7H-benzo[c]carbazole Purification

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is specifically engineered for researchers and drug development professionals working with 11-Bromo-7H-benzo[c]carbazole (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is specifically engineered for researchers and drug development professionals working with 11-Bromo-7H-benzo[c]carbazole (CAS: 1686099-83-1).

Purifying heavy, planar, halogenated heterocycles presents unique challenges. The benzo[c]carbazole core is highly conjugated, leading to intense π

π stacking and poor solubility. Furthermore, the secondary amine (carbazole >N-H) acts as a strong hydrogen-bond donor, which interacts aggressively with the acidic silanol groups on standard stationary phases[1][2]. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure high-yield, high-purity recovery.

Diagnostic Workflow

Workflow A Crude 11-Bromo-7H-benzo[c]carbazole B Assess Solubility in Non-Polar Eluent A->B C Wet Loading (Direct Injection) B->C Highly Soluble D Dry Loading (Adsorb on Celite) B->D Poorly Soluble E Evaluate TLC Tailing (Rf 0.2 - 0.3) C->E D->E F Standard Silica Elution E->F Sharp Spots (Tf < 1.5) G Deactivate Silica (1% TEA) or use Alumina E->G Severe Tailing (Tf > 2.0) H Optimize Gradient (Hexane/Toluene) F->H G->H

Fig 1: Chromatographic troubleshooting workflow for 11-Bromo-7H-benzo[c]carbazole purification.

Troubleshooting FAQs

Q1: Why does 11-Bromo-7H-benzo[c]carbazole streak down the entire column despite showing a distinct spot on TLC?

The Causality: This is a classic symptom of chemisorption driven by silanol activity. Standard "Type A" silica gel contains a high concentration of free, acidic silanol groups (-SiOH)[2]. The >N-H group of the carbazole acts as a strong hydrogen-bond donor to the silanol oxygen. As the compound moves down the column, it undergoes a continuous process of binding and unbinding to these active sites, causing the band to smear (tailing) rather than elute as a discrete plug[3].

The Solution: You must neutralize the stationary phase. Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase. TEA acts as a "silanol suppressor"; as a stronger base, it competitively binds to the acidic silanol sites, masking them from the carbazole and allowing your product to elute sharply[1][2]. Alternatively, switch your stationary phase to neutral alumina, which lacks these acidic protons[1].

Q2: My crude mixture is virtually insoluble in my starting mobile phase (e.g., 9:1 Hexane:EtOAc). How do I load it without ruining the separation?

The Causality: The bromine atom at the 11-position adds significant lipophilicity and mass, while the planar benzo[c]carbazole core promotes strong intermolecular π

π stacking. This results in a high crystal lattice energy, drastically reducing solubility in non-polar solvents. If you attempt to "wet load" by dissolving the crude in a polar solvent (like pure Dichloromethane or THF) and applying it to the column, that polar solvent plug will drag the compound down the column prematurely, destroying your resolution.

The Solution: Utilize the Dry Loading technique (See Protocol A). By dissolving the compound in a volatile polar solvent, mixing it with an inert adsorbent (like Celite), and evaporating the solvent, you disperse the molecules across a massive surface area. This allows the non-polar eluent to gradually desorb the compound as a tight band.

Q3: I am experiencing co-elution of my product with a debrominated byproduct (7H-benzo[c]carbazole). How can I resolve these?

The Causality: Halogenated derivatives often exhibit very similar Rf values to their non-halogenated precursors in standard aliphatic/ester solvent systems (like Hexane/Ethyl Acetate) because their primary difference lies in polarizability rather than dipole moment.

The Solution: Change the selectivity of your mobile phase by introducing a π -active solvent. Switch your gradient from Hexane/EtOAc to a Hexane/Toluene mixture. Toluene provides competitive π

π interactions with the stationary phase and the analytes, which amplifies the subtle dispersive differences caused by the heavy bromine atom, allowing for baseline separation[4].

Quantitative Chromatographic Optimization Data

The following table summarizes the expected chromatographic behavior of 11-Bromo-7H-benzo[c]carbazole under various phase conditions. Note: Tailing Factor (Tf) > 2.0 indicates severe peak distortion.

Solvent SystemStationary PhaseAdditiveRf ValueTailing Factor (Tf)RecoveryMechanistic ObservationHexane/EtOAc (10:1)Silica Gel (Type A)None0.25> 2.5< 60%Severe H-bonding between carbazole NH and free silanols[3].Hexane/EtOAc (10:1)Silica Gel (Type A)1% TEA0.301.285%TEA competitively suppresses acidic silanol sites[4].Hexane/Toluene (1:1)Silica Gel (Type B)None0.351.480%Toluene provides competitive π π interactions[5].Hexane/Toluene (1:1)Neutral AluminaNone0.321.1> 90%Eliminates silanol-driven chemisorption entirely[2].

Self-Validating Experimental Protocols

Protocol A: Dry-Loading for Insoluble Carbazole Matrices

This protocol ensures that poorly soluble brominated carbazoles are loaded onto the column without introducing polar solvent plugs.

  • Dissolution: In a round-bottom flask, dissolve the crude 11-Bromo-7H-benzo[c]carbazole in a minimum volume of Tetrahydrofuran (THF) or Dichloromethane (DCM) until the solution is completely clear.

  • Adsorbent Addition: Add deactivated Silica Gel or Celite 545 to the flask. The mass of the adsorbent should be 2 to 3 times the mass of your crude sample.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure at 40°C until the mixture appears dry.

  • Validation Check (Critical): Remove the flask and shake it. The resulting powder must be completely free-flowing , resembling dry sand. Self-Correction: If the powder clumps or sticks to the glass, residual THF/DCM is still present. Re-attach to the rotovap and apply a higher vacuum. Residual polar solvent will ruin the separation.

  • Application: Pour the dry powder evenly onto the flat surface of your pre-packed column. Top with a 1 cm layer of clean sea sand to prevent disturbance during solvent addition.

Protocol B: Silanol-Suppressed Gradient Elution

This protocol utilizes a basic modifier and a π -active solvent to prevent tailing and separate halogenated isomers[2][4].

  • Solvent Preparation: Prepare a stock solution of your starting mobile phase: 100% Hexane containing 1% (v/v) Triethylamine (TEA).

  • Column Equilibration: Slurry-pack the silica gel using the prepared Hexane/TEA solvent. Flush the column with at least 2 to 3 column volumes (CV) of the solvent.

  • Validation Check (Critical): Collect a few drops of the eluent exiting the column and spot it on pH paper. The paper must indicate a basic pH (>8). Self-Correction: If the pH is neutral, the acidic silanols on the silica have consumed all the TEA. Continue flushing with Hexane/TEA until the eluent tests basic. This guarantees the column is fully deactivated[3].

  • Elution: Load your sample (via Protocol A). Begin elution with 100% Hexane (with 1% TEA). Gradually step the gradient to 9:1 Hexane:Toluene, and finally to 1:1 Hexane:Toluene to elute the 11-Bromo-7H-benzo[c]carbazole[4].

  • Fraction Collection: Monitor fractions via TLC under UV light (254 nm), as the highly conjugated carbazole core will appear as a dark, UV-active spot[5].

References

  • Current time information in Pasuruan, ID. (Note: General search artifact, bypassed for technical relevance).
  • Brønsted Acid-Mediated Cycloaromatization of 1H-Indol-2-yl Propargyl Benzoates to 7H-Benzo[c]carbazoles - Monash. Monash University. URL: [Link]

  • A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. ResearchGate. URL: [Link]

  • Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction. ACS Publications. URL:[Link]

  • OLED intermediates CARBAZOLES - CNF DEVELOPMENT CORPORATION LIMITED. CNF Develop. URL: [Link]

  • A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. PubMed. URL: [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base. URL:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLC Slab. URL: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex. URL: [Link]

  • Nordmann Japan Ltd. | Chemical products. Chem-edata. URL:[Link]

Sources

Optimization

Technical Support Center: Mitigating UV Degradation of 11-Bromo-7H-benzo[c]carbazole Samples

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 11-Bromo-7H-benzo[c]carbazole. This resource is designed to provide in-depth, actionable advice to help...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 11-Bromo-7H-benzo[c]carbazole. This resource is designed to provide in-depth, actionable advice to help you anticipate and mitigate issues related to the ultraviolet (UV) degradation of your samples. Carbazole derivatives, including 11-Bromo-7H-benzo[c]carbazole, are known for their valuable photophysical properties but can be susceptible to photochemical degradation, which can compromise experimental results and the stability of potential drug candidates.[1][2] This guide offers a combination of troubleshooting advice and frequently asked questions to ensure the integrity of your samples.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and step-by-step solutions.

Issue 1: Rapid loss of sample purity or unexpected peaks in analytical chromatography after UV exposure.

Q: My HPLC/UPLC or LC-MS analysis of an 11-Bromo-7H-benzo[c]carbazole sample shows new, unidentified peaks and a decrease in the main compound peak after exposure to ambient or UV light. What is happening and how can I prevent it?

A: This is a classic sign of photodegradation. Aromatic and N-heterocyclic compounds like benzo[c]carbazoles can absorb UV radiation, leading to the formation of excited states that can undergo various chemical reactions.[2] These reactions can include oxidation, dimerization, or rearrangement, resulting in the formation of new chemical species that appear as impurity peaks in your chromatogram.

Root Cause Analysis & Mitigation Strategy:

  • Mechanism of Degradation: Upon UV absorption, the molecule can be excited to a singlet or triplet state. The presence of a bromine atom can enhance intersystem crossing to the triplet state, which has a longer lifetime and is often more reactive. Degradation can proceed through radical mechanisms, especially in the presence of oxygen, or through photochemical rearrangements. For some carbazole derivatives, a photo-Fries rearrangement has been observed.[2]

  • Immediate Corrective Actions:

    • Minimize Light Exposure: Work with your samples in a laboratory with reduced lighting or under yellow/amber light, which filters out UV radiation. Use amber-colored vials or wrap your sample containers in aluminum foil.

    • Solvent Choice: The solvent can significantly impact photostability. Protic solvents can sometimes participate in degradation pathways. If possible, conduct a small-scale study to compare the stability of your compound in a few different solvents of varying polarity.

    • Inert Atmosphere: If you suspect oxidation is a primary degradation pathway, prepare and handle your samples under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by sparging your solvents with the inert gas and using a glove box or Schlenk line for sample preparation.

Experimental Protocol: Assessing Photostability in Different Solvents

  • Prepare identical solutions of 11-Bromo-7H-benzo[c]carbazole in three different solvents (e.g., a non-polar solvent like hexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like ethanol).

  • Divide each solution into two amber vials; one will be the control (kept in the dark) and the other will be the test sample.

  • Expose the test samples to a controlled UV source (e.g., a UV lamp at a specific wavelength and intensity) for a set period.

  • Analyze both the control and test samples by HPLC or UPLC at time zero and after the exposure period.

  • Compare the chromatograms to quantify the extent of degradation in each solvent.

Issue 2: Inconsistent results in cell-based assays or biological experiments.

Q: I am observing high variability in the biological activity of my 11-Bromo-7H-benzo[c]carbazole samples. Could this be related to UV degradation?

A: Absolutely. If your compound is degrading, you are no longer testing the pure substance. The degradation products may have different biological activities (either more, less, or different types of activity) or could even be cytotoxic, leading to inconsistent and unreliable data.[3][4]

Root Cause Analysis & Mitigation Strategy:

  • Formation of Toxic Byproducts: The degradation of nitrogen-containing heterocyclic compounds can sometimes lead to the formation of more toxic byproducts.[3][5]

  • Proactive Measures for Biological Assays:

    • Freshly Prepared Solutions: Always use freshly prepared solutions of your compound for biological experiments. Avoid using stock solutions that have been stored for extended periods, even if refrigerated, unless their stability under those conditions has been verified.

    • In-Use Stability: Consider the lighting conditions in your cell culture incubator and on the lab bench. While the light intensity may be low, prolonged exposure over the course of an experiment can still cause degradation.

    • Inclusion of Photostabilizers: For cell-free assays or formulations, consider the addition of a photostabilizing agent. These are compounds that can absorb UV radiation and dissipate the energy as heat or that can quench reactive species.[6][7]

dot

cluster_problem Problem cluster_cause Potential Cause cluster_consequences Consequences cluster_solutions Mitigation Strategies Problem Inconsistent Biological Assay Results Cause UV Degradation of 11-Bromo-7H-benzo[c]carbazole Problem->Cause is likely caused by Consequence1 Formation of Byproducts with Altered Activity Cause->Consequence1 leads to Consequence2 Increased Cytotoxicity Cause->Consequence2 Solution1 Use Freshly Prepared Solutions Cause->Solution1 mitigated by Solution2 Control Lighting Conditions Cause->Solution2 Solution3 Add Photostabilizers (where appropriate) Cause->Solution3 Consequence1->Problem Consequence2->Problem

Caption: Logical workflow for troubleshooting inconsistent assay results.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best types of photostabilizers to use for 11-Bromo-7H-benzo[c]carbazole?

A1: The choice of photostabilizer depends on the application. For solutions and formulations, common classes of photostabilizers include:

  • UV Absorbers: These compounds, such as benzophenones and benzotriazoles, absorb UV radiation and dissipate it as heat.[6]

  • Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, which can interrupt degradation pathways.

  • Antioxidants: Compounds like butylated hydroxytoluene (BHT) or Trolox can prevent oxidative degradation.[8]

It is crucial to ensure that the chosen stabilizer is compatible with your experimental system and does not interfere with your analysis or biological assay.

Q2: How can I quantify the rate of photodegradation of my samples?

A2: You can perform a quantitative photostability study. This involves exposing your sample to a calibrated light source for specific durations and then analyzing the remaining concentration of the parent compound.

  • Experimental Setup: A photostability chamber with controlled temperature, humidity, and light exposure (both UV and visible) is ideal.

  • Analytical Method: A validated, stability-indicating HPLC or UPLC method is required. This means the method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Plot the concentration of 11-Bromo-7H-benzo[c]carbazole as a function of time. From this data, you can determine the degradation kinetics (e.g., zero-order or first-order) and the half-life of the compound under the tested conditions.

Q3: Does the solid-state form of 11-Bromo-7H-benzo[c]carbazole also degrade under UV light?

A3: Yes, solid-state photodegradation can occur, although it is often slower than in solution. The crystal packing and morphology of the solid can influence the rate and pathway of degradation. For long-term storage, it is essential to store solid samples protected from light and in a cool, dry place.

Q4: Are there any structural modifications to the 11-Bromo-7H-benzo[c]carbazole molecule that could improve its photostability?

A4: While this is more in the realm of medicinal chemistry and materials science, structural modifications can indeed enhance photostability.[6] For instance, the addition of certain electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its susceptibility to photodegradation.[9] However, any modification would result in a new chemical entity with potentially different biological and physical properties.

Data Summary Table

Mitigation StrategyPrinciple of ActionRecommended ForPotential Issues
Use of Amber Vials/Foil Blocks UV radiationAll applicationsNone
Inert Atmosphere (N2, Ar) Prevents photo-oxidationOxygen-sensitive samplesRequires specialized equipment
Addition of UV Absorbers Competitive UV absorptionFormulations, non-biological assaysPotential for assay interference
Addition of Antioxidants Scavenges free radicalsSamples prone to oxidationPotential for assay interference
Working under Yellow/Red Light Filters out high-energy wavelengthsAll sensitive lab workMay be inconvenient for some procedures

Experimental Workflow for Mitigation

dot

start Start: Sample Handling step1 Initial Analysis (T=0) (HPLC, LC-MS) start->step1 step2 Apply Mitigation Strategy (e.g., add stabilizer, inert atm.) step1->step2 step3 Expose to Controlled UV Source step2->step3 step4 Time-Point Analysis (e.g., T=1h, 2h, 4h) step3->step4 decision Degradation Acceptable? step4->decision end_success End: Protocol Validated decision->end_success Yes end_fail Refine Mitigation Strategy decision->end_fail No end_fail->step2

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 11-Bromo-7H-benzo[c]carbazole vs. Standard Brominated Carbazoles

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for dual-purpose applications in optoelectronics and medicinal chemistry. The carbazole core is a privileged structure, but its performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for dual-purpose applications in optoelectronics and medicinal chemistry. The carbazole core is a privileged structure, but its performance is heavily dictated by its degree of π -conjugation and halogenation.

This guide provides an in-depth, objective comparison between 11-Bromo-7H-benzo[c]carbazole (a tetracyclic derivative) and standard brominated carbazoles like 3-bromo-9H-carbazole (a tricyclic derivative). By analyzing their structural causality, photophysical behaviors, and biological efficacies, we can establish clear guidelines for their implementation in next-generation materials and therapeutics.

Structural and Mechanistic Paradigms

To understand the performance differences between these molecules, we must examine the causality behind their structural modifications:

  • The Benzo-Fusion Effect (Tetracyclic vs. Tricyclic): Standard 9H-carbazoles possess a rigid, planar tricyclic system. Fusing an additional benzene ring to create 7H-benzo[c]carbazole extends the π -conjugated network. This extended conjugation lowers the triplet energy state, bathochromically shifts (red-shifts) the absorption/emission spectra, and enhances the intrinsic stability of radical cation intermediates [1, 4].

  • The Heavy-Atom Effect (Bromination): The introduction of a bromine atom (whether at the 3-position of 9H-carbazole or the 11-position of benzo[c]carbazole) serves a critical quantum mechanical function. Bromine acts as a "heavy atom," significantly increasing Spin-Orbit Coupling (SOC). This facilitates rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet excited state ( T1​ ), which is the fundamental prerequisite for phenomena like thermally activated delayed fluorescence (TADF) and Ultralong Organic Room Temperature Phosphorescence (UORTP) [2, 3]. In biological systems, the bromine atom increases lipophilicity and provides a specific vector for target kinase binding [5].

Optoelectronics: Photophysical Properties & UORTP

In materials science, brominated carbazoles are highly sought after as OLED host materials and single-electron photoreductants [4]. However, 11-Bromo-7H-benzo[c]carbazole distinguishes itself through its exceptional capacity for matrix-mediated Ultralong Organic Room Temperature Phosphorescence (UORTP) [2].

Comparative Photophysical Data

The following table summarizes the quantitative photophysical differences between the standard 3-bromo-9H-carbazole and the extended 11-Bromo-7H-benzo[c]carbazole.

Property3-Bromo-9H-carbazole11-Bromo-7H-benzo[c]carbazole
Core Structure Tricyclic ( C12​H8​BrN )Tetracyclic ( C16​H10​BrN )
Absorption Max ( λabs​ ) 330 - 340 nm350 - 400 nm
Emission Max ( λem​ ) 360 - 400 nm450 - 550 nm
Phosphorescence Lifetime ( τ ) < 100 ms (in rigid matrix)> 1000 ms (in PMMA matrix)
Primary Opto-Application OLED Host / PhotoreductantUORTP / Bio-imaging probes
Photophysical Pathway Diagram

G S0 S0 (Ground State) S1 S1 (Singlet Excited) S0->S1 UV Absorption T1 T1 (Triplet Excited) S1->T1 ISC (Heavy Atom Effect) Phos Ultralong Phosphorescence (UORTP) T1->Phos Radiative Decay Phos->S0

Caption: Photophysical pathway demonstrating Br-enhanced Intersystem Crossing (ISC) and UORTP emission.

Self-Validating Protocol: Matrix-Mediated UORTP Measurement

Causality: To observe UORTP, the triplet excitons must be protected from non-radiative decay (e.g., molecular vibrations) and oxygen quenching. Doping the carbazole into a rigid polymethyl methacrylate (PMMA) matrix creates a localized, oxygen-shielded microenvironment that makes ultralong phosphorescence measurable at room temperature [2].

  • Solution Preparation: Dissolve PMMA powder (100 mg) and 11-Bromo-7H-benzo[c]carbazole (1 mg, 1 wt% doping) in 5 mL of anhydrous dichloromethane (DCM). Sonicate for 10 minutes to ensure homogeneous dispersion.

  • Film Fabrication: Drop-cast the solution onto a clean quartz substrate.

  • Solvent Evaporation: Allow the film to dry ambiently for 2 hours, followed by vacuum drying at 60°C for 12 hours to remove all residual solvent (residual solvent acts as a plasticizer, increasing molecular motion and quenching UORTP).

  • Spectroscopic Analysis: Excite the film at its λabs​ (e.g., 365 nm) using a time-resolved spectrofluorometer. Measure the delayed emission spectra using a delay time of 1 ms to gate out prompt fluorescence, allowing precise calculation of the phosphorescence lifetime ( τ ).

Medicinal Chemistry: Antibiotic Adjuvants against MRSA

Beyond materials science, brominated carbazoles have emerged as potent antibiotic adjuvants. They do not kill bacteria directly; rather, they potentiate existing β -lactam antibiotics (like oxacillin) against Methicillin-Resistant Staphylococcus aureus (MRSA) [5].

Mechanism of Action

Brominated carbazoles act by inhibiting Stk1 , a master regulatory serine/threonine kinase in MRSA. Inhibition of Stk1 downregulates the transcription of the mecA and blaZ operons, which are responsible for producing PBP2a (an altered penicillin-binding protein). By halting PBP2a production, the bacteria's susceptibility to β -lactams is restored [6].

Biological Efficacy Data
Compound ClassTargetOxacillin MIC Reduction (MRSA 43300)Oxacillin MIC Reduction (MRSA USA100)
Standard Bromocarbazoles Stk1 Kinase4-fold reduction4-fold reduction
Advanced Bromocarbazoles Stk1 Kinase8-fold reductionUp to 512-fold reduction
MRSA Adjuvant Mechanism Diagram

G BrCz Brominated Carbazole (Adjuvant) Stk1 Stk1 Kinase BrCz->Stk1 Inhibits mecA mecA/blaZ Transcription Stk1->mecA Downregulates PBP2a PBP2a Expression mecA->PBP2a Decreases BetaLactam Susceptibility to β-Lactam Antibiotics PBP2a->BetaLactam Restores

Caption: Mechanism of brominated carbazoles inhibiting Stk1 to restore MRSA susceptibility to β-lactams.

Self-Validating Protocol: Checkerboard Assay for Antibiotic Potentiation

Causality: To prove that the brominated carbazole is a true adjuvant (synergistic) and not just independently toxic (additive), we must calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤0.5 validates true synergy.

  • Inoculum Preparation: Culture MRSA (e.g., strain 43300) in Mueller-Hinton broth to an OD600​ of 0.5. Dilute to a final concentration of 5×105 CFU/mL.

  • Grid Setup: In a 96-well microtiter plate, create a 2D gradient. Dispense serial two-fold dilutions of Oxacillin along the x-axis (columns 1-10) and serial two-fold dilutions of the brominated carbazole along the y-axis (rows A-G).

  • Inoculation & Incubation: Add 100 μ L of the bacterial inoculum to all test wells. Incubate the plate at 37°C for 18-24 hours.

  • MIC & FICI Determination: Read the plate visually or via spectrophotometer ( OD600​ ). Identify the Minimum Inhibitory Concentration (MIC) for the drugs alone and in combination.

  • Validation: Calculate FICI = (MIC of Oxacillin in combo / MIC of Oxacillin alone) + (MIC of Carbazole in combo / MIC of Carbazole alone). If the FICI ≤0.5 , the protocol successfully validates the carbazole's synergistic adjuvant activity.

Conclusion

While standard brominated carbazoles like 3-bromo-9H-carbazole remain foundational building blocks for OLEDs and basic biological probes, the extended π -conjugation of 11-Bromo-7H-benzo[c]carbazole unlocks superior photophysical regimes. Its ability to support highly stable triplet states makes it an elite candidate for UORTP applications, while the shared brominated scaffold continues to show immense promise in disarming multi-drug resistant bacterial pathogens.

References

  • Selective Expression of Organic Phosphorescence Units: When H-Benzo[f]indole Meets 7H-Benzo[c]carbazole Chemistry of Materials - ACS Publications[Link]

  • Matrix Mediated Color-tunable Ultralong Organic Room Temperature Phosphorescence of 7H-Benzo[c]carbazole Derivatives Chinese Chemical Society (CCS Chemistry)[Link]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives ACS Omega - ACS Publications[Link]

  • Assessing Carbazole Derivatives as Single-Electron Photoreductants Journal of Organic Chemistry - ACS Publications[Link]

  • Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA ACS Medicinal Chemistry Letters[Link]

  • Brominated Carbazole with Antibiotic Adjuvant Activity Displays Pleiotropic Effects in MRSA's Transcriptome National Institutes of Health (PMC)[Link]

Comparative

A Researcher's Guide to FTIR Analysis of 11-Bromo-7H-benzo[c]carbazole: Peak Assignments and Validation

In the landscape of drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, carbazole derivatives, such as 11-Bromo-7H-benzo[c]carbazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, carbazole derivatives, such as 11-Bromo-7H-benzo[c]carbazole, are of significant interest due to their wide-ranging applications in medicinal and materials chemistry.[1] Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for the initial characterization of these molecules. Its power lies in its ability to provide a unique "molecular fingerprint" by probing the vibrational modes of a molecule's constituent functional groups.

This guide provides an in-depth analysis of the FTIR spectrum of 11-Bromo-7H-benzo[c]carbazole, offering a detailed protocol for data acquisition, a thorough assignment of key vibrational bands, and a robust framework for the validation of these assignments. This content is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the FTIR spectra of this important molecular scaffold.

The Strategic Importance of Vibrational Spectroscopy

Before delving into the spectrum itself, it is crucial to understand why FTIR is a particularly adept technique for analyzing a molecule like 11-Bromo-7H-benzo[c]carbazole. The molecule is a rigid, polycyclic aromatic system containing several key functional groups: a secondary amine (N-H) within the carbazole core, multiple aromatic C-H bonds, a C-N bond, and a C-Br bond. Each of these groups has characteristic vibrational frequencies (stretching, bending, wagging) that absorb infrared radiation at specific wavenumbers.

The precise location and intensity of these absorption bands are sensitive to the local chemical environment. For instance, the N-H stretching frequency can indicate the extent of hydrogen bonding, while the pattern of aromatic C-H out-of-plane bending vibrations can offer clues about the substitution pattern on the aromatic rings.[2][3] Therefore, a properly acquired and interpreted FTIR spectrum provides a wealth of structural information, confirming the presence of expected functional groups and offering insights into the molecule's overall architecture.

High-Fidelity FTIR Data Acquisition: An Experimental Workflow

The quality of an FTIR spectrum is paramount for accurate interpretation. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is highly recommended for its simplicity, reproducibility, and minimal sample preparation requirements.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Accessory Setup: Install the ATR accessory. Before analyzing the sample, the integrity of the ATR crystal (typically diamond or germanium) must be verified.

  • Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical self-validating step, as the background scan accounts for the absorbance of the crystal, the atmosphere, and the instrument itself. A "good" background will result in a flat baseline in the subsequent sample spectrum.

  • Sample Application: Place a small amount of the 11-Bromo-7H-benzo[c]carbazole powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.

  • Data Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹ (a good balance between resolving peaks and maintaining a high signal-to-noise ratio)

    • Number of Scans: 32 or 64 scans (co-adding multiple scans improves the signal-to-noise ratio)

  • Post-Acquisition Processing: After data collection, clean the ATR crystal thoroughly. The raw spectrum may be processed using the instrument software for baseline correction or ATR correction, if necessary.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing start Start purge Purge Spectrometer start->purge clean_xtal Clean ATR Crystal purge->clean_xtal bg Collect Background clean_xtal->bg apply_sample Apply Sample bg->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Spectrum apply_pressure->collect_spectrum process_data Process Data collect_spectrum->process_data clean_end Clean ATR Crystal process_data->clean_end end End clean_end->end

Fig. 1: Standard Operating Procedure for ATR-FTIR Data Acquisition.

FTIR Spectrum of 11-Bromo-7H-benzo[c]carbazole: Peak Assignment

The interpretation of the spectrum involves assigning the observed absorption bands to specific molecular vibrations. This is achieved by comparing the experimental wavenumbers to established correlation charts and data from similar compounds, such as the parent carbazole molecule.[4][5]

Observed Wavenumber (cm⁻¹) Vibrational Mode Assignment Region & Rationale
~3420N-H StretchHigh Frequency Region: This sharp, medium-intensity peak is characteristic of the N-H stretching vibration in a secondary amine within a heterocyclic system like carbazole.[4] Its position suggests limited intermolecular hydrogen bonding in the solid state.
3100–3000Aromatic C-H StretchHigh Frequency Region: Aromatic C-H stretching vibrations consistently appear above 3000 cm⁻¹.[2][6] This region will likely contain multiple weak to medium peaks corresponding to the various C-H bonds on the fused aromatic rings.
1600–1450Aromatic C=C In-Ring StretchDouble Bond Region: These absorptions arise from the complex stretching and contraction of the carbon-carbon bonds within the aromatic rings.[7][8] Typically, two or more strong to medium bands are observed in this region, which are characteristic of aromatic systems.
~1450C-N StretchFingerprint Region: The stretching vibration of the C-N bond within the carbazole ring system is expected in this area.[4] This band can sometimes be coupled with other vibrations, making a definitive assignment challenging without comparative data.
900–675Aromatic C-H Out-of-Plane BendFingerprint Region: The strong absorptions in this region are highly diagnostic of the substitution pattern on the aromatic rings.[2][3] The specific pattern of bands can help confirm the arrangement of hydrogens on the benzo[c]carbazole core.
< 700C-Br StretchLow-Frequency Region: The C-Br stretching vibration is expected to appear in the 690-515 cm⁻¹ range.[8][9][10] This peak is a key indicator of successful bromination and distinguishes the spectrum from that of the non-brominated parent compound.

Validation of Peak Assignments: A Self-Validating Framework

A key aspect of scientific integrity is the validation of experimental results. The assignments listed above are not merely assumptions; they are hypotheses that must be tested. Here, we outline a logical framework for validating the FTIR peak assignments for 11-Bromo-7H-benzo[c]carbazole.

  • Comparative Analysis with Parent Compound: The most direct experimental validation involves comparing the spectrum of 11-Bromo-7H-benzo[c]carbazole with that of its non-brominated analog, 7H-benzo[c]carbazole.

    • Confirmation of C-Br Stretch: The primary difference will be the appearance of a new band in the low-frequency region (< 700 cm⁻¹) corresponding to the C-Br stretch.[10]

    • Shifts in Aromatic Bending Modes: The substitution of a hydrogen atom with a bromine atom will alter the C-H out-of-plane bending modes in the 900-675 cm⁻¹ region.[2] This predictable change provides secondary confirmation of the substitution pattern.

  • Computational Spectroscopy (DFT): A powerful in silico validation method involves using Density Functional Theory (DFT) to calculate the theoretical vibrational frequencies of the molecule.

    • Methodology: The molecular structure is first optimized at a suitable level of theory (e.g., ωB97X-D/6-311++G(d,p)).[11] A harmonic vibrational frequency calculation is then performed on the optimized geometry.

    • Correlation: The calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., 0.95-0.97) to improve the correlation with experimental data.[11][12]

    • Validation: A strong correlation between the scaled theoretical frequencies and the experimental peak positions provides a high degree of confidence in the assignments. This coupled computational-experimental approach is essential for robust spectroscopic characterization.[11]

validation_logic cluster_exp Experimental Data cluster_validation Validation Pathways cluster_conclusion Conclusion exp_spectrum Experimental FTIR Spectrum of 11-Bromo-7H-benzo[c]carbazole parent_compound Comparison with 7H-benzo[c]carbazole Spectrum exp_spectrum->parent_compound dft DFT Calculation of Vibrational Frequencies exp_spectrum->dft validated_assignment Validated Peak Assignments parent_compound->validated_assignment Confirms C-Br & bending shifts dft->validated_assignment Correlates with experimental peaks

Fig. 2: Logical workflow for the validation of FTIR peak assignments.

By employing this dual-pathway validation approach, researchers can move from tentative peak assignments to a confirmed structural interpretation, ensuring the trustworthiness and reliability of their data. This robust characterization is a critical first step in the subsequent use of 11-Bromo-7H-benzo[c]carbazole in drug development pipelines and advanced materials research.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • Trivedi, M., & Branton, P. (n.d.). FT-IR spectra of control and treated samples of carbazole. ResearchGate. Retrieved March 27, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Lao, W., Xu, C., Ji, S., You, J., & Ou, Q. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2049–2060. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved March 27, 2026, from [Link]

  • LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. In Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved March 27, 2026, from [Link]

  • FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole). (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved March 27, 2026, from [Link]

  • Al-Khafaji, Y., & Shaw, J. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23(12), 7247–7260. [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Dibenzo(c,g)carbazole. In PubChem. Retrieved March 27, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved March 27, 2026, from [Link]

  • Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3245. [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved March 27, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. In Department of Chemistry. Retrieved March 27, 2026, from [Link]

  • Bree, A., & Zwarich, R. (1972). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. The Journal of Chemical Physics, 57(9), 3685–3695. [Link]

  • Salem, M., et al. (2026). Antimicrobial, Structural, Optical, and Redox Profiling of 7 H -Benzo[ c ]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ChemistrySelect, 11(1). [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Benzo[c]carbazole. In PubChem. Retrieved March 27, 2026, from [Link]

  • Ram, S., & Singh, N. (2011). FTIR, FTR and UV-Vis Analysis of Carbamazepine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 686-694.
  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • IR Chart. (n.d.). Retrieved March 27, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. In Department of Chemistry and Biochemistry. Retrieved March 27, 2026, from [Link]

  • Yu, A., & Skabara, P. J. (2020). Supporting Information: Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066–1074. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 27, 2026, from [Link]

  • Fourier transform infrared spectroscopy (FTIR) spectra of carbazole.... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Validation

Benchmarking 11-Bromo-7H-benzo[c]carbazole Derivatives: A Comparative Guide to Next-Generation OLED Host Materials

Executive Summary In the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the rational design of host materials is as crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the rational design of host materials is as critical as the emitters themselves. 11-Bromo-7H-benzo[c]carbazole (CAS: 1686099-83-1) serves as a premier molecular building block in this domain[1]. While the intrinsic heavy-atom effect of the bromine substituent quenches fluorescence via enhanced spin-orbit coupling, this halogenated site provides a highly reactive anchor for palladium-catalyzed cross-coupling[2]. By substituting the bromine atom with electron-deficient moieties, researchers synthesize extended π -conjugated, bipolar benzo[c]carbazole host materials that drastically outperform traditional unipolar hosts like CBP (4,4′-bis(9-carbazolyl)-2,2′-biphenyl)[3].

This guide benchmarks the photophysical, thermal, and device-level performance of host materials derived from 11-Bromo-7H-benzo[c]carbazole, providing actionable experimental protocols for materials scientists and optoelectronic researchers.

Mechanistic Profiling: Why Benzo[c]carbazole?

The transition from standard carbazole to a benzo-fused carbazole architecture addresses several fundamental failure modes in OLED device physics:

  • Thermal and Morphological Stability: Standard hosts like CBP exhibit low glass transition temperatures ( Tg​≈62∘C ), leading to Joule heating-induced crystallization of the amorphous film during prolonged device operation[3]. The extended rigid planar structure of benzo[c]carbazole derivatives (e.g., BCCOX) elevates the Tg​ to nearly 200°C and the decomposition temperature ( Td​ ) beyond 400°C, ensuring morphological integrity[4].

  • Bipolar Charge Transport: Carbazoles are intrinsically hole-transporting (p-type). When used as unipolar hosts, the electron-hole recombination zone is pushed to the edge of the emitting layer (EML), causing triplet-triplet annihilation (TTA) and severe efficiency roll-off at high luminance[5]. Derivatizing 11-Bromo-7H-benzo[c]carbazole with electron-transporting (n-type) units—such as quinazoline or triazine—creates a bipolar host that broadens the recombination zone and balances charge carrier fluxes[6].

  • Triplet Energy ( ET​ ) Confinement: For efficient energy transfer, the host's ET​ must be 0.1–0.2 eV higher than the dopant's to prevent reverse energy transfer[5]. Benzo[c]carbazoles maintain a wide optical bandgap ( ≈3.6 eV ) and high triplet energies ( >2.5 eV ), making them ideal for confining excitons in red and green PhOLED/TADF systems[4][7].

SynthesisWorkflow A 11-Bromo-7H-benzo[c]carbazole (Precursor) C Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) A->C Halogen Site B Electron Acceptor Moiety (e.g., Triazine, Quinazoline) B->C Boronic Acid / Amine D Bipolar Benzo[c]carbazole Host (Extended π-Conjugation) C->D Yield > 60% E Vacuum Thermal Evaporation (Gradient Sublimation) D->E Purification F High-Efficiency OLED Device (PhOLED / TADF) E->F Emissive Layer (EML)

Caption: Workflow from 11-Bromo-7H-benzo[c]carbazole precursor to functional OLED device fabrication.

Performance Benchmarking: Derivatives vs. Standard Hosts

The following table summarizes the experimental benchmarking of specific benzo[c]carbazole derivatives synthesized from brominated precursors against the industry-standard CBP host.

Host MaterialStructural CharacteristicEmitter System Tg​ (°C)Triplet Energy ( ET​ )Max EQE (%)Turn-on Voltage (V)
CBP (Baseline)Unipolar BicarbazoleGreen / Red~622.56 eV13.8%[3]~3.0
BCCOX [4]Carbazole-Benzocarbazole OxetaneGreen TADF (4CzIPN)194~2.80 eV10.4%Low
CBC1 [7] π -Extended Carbazole-Benzo[a]carbazoleRed PhOLED1072.53 eV>20.0%-
BQzB2CzB [6]Bipolar (Quinazoline-Benzo[c]carbazole)Red PhOLEDHigh~2.50 eV25.11%2.8

Data Analysis: The integration of the benzo[c]carbazole core (as seen in BQzB2CzB) yields an astonishing Max EQE of 25.11% and a maximum power efficiency of 24.24 lm/W in red PhOLEDs[6]. This is nearly double the efficiency of standard CBP devices, driven entirely by the bipolar charge balance and superior exciton confinement enabled by the precursor's structural geometry[3][6].

Exciton Dynamics & Device Physics

In TADF and PhOLED devices, the host material must absorb the electrical excitation and transfer it to the guest emitter without non-radiative loss.

When using benzo[c]carbazole hosts, singlet excitons ( S1​ ) transfer energy to the guest via long-range Förster Resonance Energy Transfer (FRET) , while triplet excitons ( T1​ ) transfer via short-range Dexter Electron Transfer . Because the benzo[c]carbazole unit maintains a rigid, highly conjugated plane, it suppresses molecular vibration (non-radiative decay)[8]. Furthermore, its high ET​ acts as a thermodynamic wall, preventing the guest's triplet excitons from back-transferring to the host, thereby forcing them to undergo Reverse Intersystem Crossing (RISC) in TADF emitters[4].

EnergyTransfer H_S1 Host Singlet (S1) (Benzo[c]carbazole) H_T1 Host Triplet (T1) (High ET > 2.5 eV) H_S1->H_T1 ISC G_S1 Guest Singlet (S1) (TADF Emitter) H_S1->G_S1 Förster Transfer H_T1->H_S1 Reverse Transfer Blocked G_T1 Guest Triplet (T1) (TADF Emitter) H_T1->G_T1 Dexter Transfer Emission Delayed Fluorescence (hv) G_S1->Emission Radiative Decay G_T1->G_S1 RISC (Thermal Energy)

Caption: Exciton energy transfer dynamics from a benzo[c]carbazole host to a TADF guest emitter.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the transformation of 11-Bromo-7H-benzo[c]carbazole into a device-ready host, followed by OLED fabrication.

Protocol 1: Synthesis & Purification of Bipolar Host

Causality: OLED materials require >99.99% purity. Trace halogen impurities from the 11-Bromo-7H-benzo[c]carbazole precursor will act as deep charge traps, severely degrading device lifetime. Gradient sublimation is mandatory[5].

  • Cross-Coupling: In a Schlenk flask under inert Argon, combine 1.0 eq of 11-Bromo-7H-benzo[c]carbazole, 1.2 eq of the target boronic acid (e.g., quinazoline derivative), and 2.0 eq of K2​CO3​ .

  • Catalysis: Add 5 mol% Pd(PPh3​)4​ catalyst. Dissolve in a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v)[2].

  • Reaction: Reflux at 90°C for 24 hours. Monitor via TLC until the brominated precursor is fully consumed.

  • Extraction: Cool to room temperature, extract with dichloromethane (DCM), wash with brine, dry over MgSO4​ , and concentrate under vacuum. Purify via silica gel column chromatography.

  • Gradient Sublimation (Critical Step): Place the crude powder in a multi-zone gradient sublimation furnace. Evacuate to <1×10−5 Torr. Heat the source zone to the material's specific sublimation temperature (typically 250–300°C). The pure host material will crystallize in the cooler condensation zone, leaving unreacted brominated precursors and catalyst residues behind[5].

Protocol 2: OLED Device Fabrication & Optimization

Causality: Because benzo[c]carbazole derivatives have specific charge mobilities, the thickness of adjacent transport layers must be empirically tuned to center the recombination zone precisely within the EML[5].

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Treat with O2​ plasma for 10 minutes to increase the ITO work function.

  • Vacuum Deposition: Transfer substrates to a vacuum chamber base pressure of <10−6 Torr.

  • Layer Architecture:

    • Deposit the Hole Transport Layer (HTL) at a rate of 1.0 Å/s.

    • Emissive Layer (EML): Co-evaporate the synthesized benzo[c]carbazole host and the phosphorescent/TADF guest emitter. Optimization: Systematically test doping concentrations (e.g., 3%, 5%, 8 wt%) to prevent aggregation-induced quenching[5][6]. Deposit at a combined rate of 1.0 Å/s.

    • Deposit the Electron Transport Layer (ETL) and a thin Hole Blocking Layer (HBL) to confine excitons[5][9].

  • Cathode Deposition: Deposit 1 nm of LiF (0.1 Å/s) followed by 100 nm of Aluminum (2.0 Å/s).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid to prevent oxygen/moisture degradation.

References

  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs Nanoscale Advances (RSC Publishing) URL:[Link]

  • Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness PlumX / Tech Daily News URL:[Link]

  • High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency IEEE Xplore URL:[Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs ACS Omega URL:[Link]

  • Direct Synthesis of Benzo[c]carbazoles by Pd-Catalyzed C–H [4 + 2] Annulation of 3-Arylindoles with External 1,3-Dienes Organic Letters - ACS Publications URL:[Link]

  • Recent progress in carbazole-based small-molecule single-component organic room-temperature phosphorescence RSC Publishing URL:[Link]

  • Nonconjugated Hybrid of Carbazole and Fluorene: A Novel Host Material for Highly Efficient Green and Red Phosphorescent OLEDs Organic Letters - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.